Product packaging for N,N'-Bis(8-aminooctyl)-1,8-octanediamine(Cat. No.:CAS No. 15518-46-4)

N,N'-Bis(8-aminooctyl)-1,8-octanediamine

Cat. No.: B101654
CAS No.: 15518-46-4
M. Wt: 398.7 g/mol
InChI Key: BUAXPJUHZWUIDV-UHFFFAOYSA-N
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Description

N,N'-Bis(8-aminooctyl)-1,8-octanediamine, also known as this compound, is a useful research compound. Its molecular formula is C24H54N4 and its molecular weight is 398.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H54N4 B101654 N,N'-Bis(8-aminooctyl)-1,8-octanediamine CAS No. 15518-46-4

Properties

CAS No.

15518-46-4

Molecular Formula

C24H54N4

Molecular Weight

398.7 g/mol

IUPAC Name

N'-[8-(8-aminooctylamino)octyl]octane-1,8-diamine

InChI

InChI=1S/C24H54N4/c25-19-13-7-1-3-9-15-21-27-23-17-11-5-6-12-18-24-28-22-16-10-4-2-8-14-20-26/h27-28H,1-26H2

InChI Key

BUAXPJUHZWUIDV-UHFFFAOYSA-N

SMILES

C(CCCCNCCCCCCCCNCCCCCCCCN)CCCN

Canonical SMILES

C(CCCCNCCCCCCCCNCCCCCCCCN)CCCN

Synonyms

N,N'-Bis(8-aminooctyl)-1,8-octanediamine

Origin of Product

United States

Foundational & Exploratory

Unraveling the Architecture of Life: A Technical Guide to the Structure Elucidation of Novel Long-Chain Polyamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and analytical strategies required for the successful structure elucidation of novel long-chain polyamines. As interest in the diverse biological roles of these aliphatic cations continues to grow, particularly in the realms of cellular signaling and disease pathology, the ability to accurately determine their chemical structures is paramount. This document outlines the critical experimental protocols, data interpretation techniques, and visualization of key pathways to empower researchers in this expanding field.

Introduction to Long-Chain Polyamines

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] The discovery of novel long-chain and branched-chain polyamines, particularly in extremophiles, has opened new avenues of research into their unique functions and potential as therapeutic targets.[4] The structural elucidation of these novel molecules presents a significant analytical challenge, requiring a multi-faceted approach that combines robust separation science, high-resolution mass spectrometry, and definitive spectroscopic techniques.

Analytical Workflow for Structure Elucidation

The determination of a novel long-chain polyamine's structure follows a systematic workflow. This process begins with the extraction and purification of the analyte from a biological matrix, followed by separation from other cellular components. Subsequently, a combination of analytical techniques is employed to determine its mass, fragmentation pattern, and the precise arrangement of its constituent atoms.

Structure_Elucidation_Workflow cluster_extraction Sample Preparation cluster_separation Separation cluster_analysis Structural Analysis cluster_elucidation Final Structure Extraction Extraction from Biological Matrix Purification Purification Extraction->Purification Chromatography Chromatography (HPLC/GC) Purification->Chromatography MS Mass Spectrometry (MS/MS) Chromatography->MS NMR NMR Spectroscopy MS->NMR Structure Structure Elucidation NMR->Structure

Figure 1: General workflow for the structure elucidation of novel long-chain polyamines.

Key Experimental Protocols

Extraction of Polyamines from Biological Samples

The initial step in polyamine analysis is their extraction from the cellular matrix. Acidic extraction is the most common and effective method.[5][6]

Protocol: Perchloric Acid (PCA) Extraction

  • Homogenization: Homogenize fresh or frozen tissue samples in cold 5% (v/v) perchloric acid (PCA) at a ratio of approximately 100-300 mg of tissue per mL of PCA.[7] For cultured cells, a cell pellet can be resuspended directly in the PCA solution.

  • Incubation: Incubate the homogenate on ice for at least 30 minutes to precipitate proteins and other macromolecules.[7]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 27,000 x g) for 20 minutes at 4°C.[7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble polyamines. The pellet can be discarded.

  • Storage: The acidic extract can be stored at -20°C or -80°C until further analysis.[7]

Alternative Protocol: A repeated freeze-thaw cycle in the extraction buffer can also be an effective method for cell lysis and polyamine extraction, sometimes yielding equal or greater recovery than homogenization.[6]

Derivatization of Polyamines for Enhanced Detection

Due to their lack of a strong chromophore or fluorophore, polyamines are often derivatized prior to chromatographic analysis to enhance their detection by UV or fluorescence detectors.[8]

Protocol: Dansylation

  • Aliquot: Take an aliquot of the PCA extract (e.g., 200 µL).

  • Alkalinization: Add an equal volume of a saturated sodium carbonate solution to the aliquot to raise the pH.

  • Dansyl Chloride Addition: Add an excess of dansyl chloride solution (e.g., 10 mg/mL in acetone).

  • Incubation: Vortex the mixture and incubate in the dark at room temperature overnight or at 70°C for 10 minutes.[7]

  • Reaction Quenching: Add a small amount of proline solution to react with the excess dansyl chloride.[7]

  • Extraction of Dansylated Polyamines: Extract the dansylated polyamines into an organic solvent such as toluene or ethyl acetate by vigorous vortexing.[7] The organic phase, containing the derivatized polyamines, is then collected for analysis.

Protocol: Benzoylation

  • Aliquot: Take an aliquot of the PCA extract.

  • Alkalinization: Add 2 M NaOH to the sample.

  • Benzoyl Chloride Addition: Add benzoyl chloride.[9]

  • Vortexing and Incubation: Vortex the mixture for a short period.

  • Extraction: Extract the benzoylated polyamines with a suitable organic solvent.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating polyamines.[7][8][10]

Protocol: Reversed-Phase HPLC of Dansylated Polyamines

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[7]

  • Detection: A fluorescence detector is used with an excitation wavelength of 340 nm and an emission wavelength of 450 nm for dansylated derivatives.

  • Quantification: Polyamines are quantified by comparing their peak areas to those of known standards.[7]

Mass Spectrometry for Mass Determination and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[5][9]

Protocol: LC-MS/MS Analysis

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for polyamines.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to determine the accurate mass of the parent ion.

  • Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the molecule. For long-chain polyamines, the fragmentation pattern will reveal the number and arrangement of the aminopropyl and aminobutyl units.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

While MS provides crucial information about mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[11][12] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure, including stereochemistry.

Protocol: NMR Sample Preparation and Analysis

  • Sample Purity: The polyamine must be purified to a high degree (>95%) for successful NMR analysis.

  • Solvent: The purified polyamine is dissolved in a deuterated solvent (e.g., D₂O, MeOD).

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of common polyamines. These values can serve as a baseline for developing methods for novel long-chain polyamines.

Table 1: HPLC-Fluorescence Detection of Dansylated Polyamines

PolyamineRetention Time (min)Limit of Detection (pmol)
Putrescine~4.5< 1
Cadaverine~5.0< 1
Spermidine~7.0< 1
Spermine~8.5< 1

Data adapted from representative HPLC methods.[10] Actual retention times will vary based on the specific column and gradient conditions.

Table 2: LC-MS/MS Parameters for Polyamine Analysis

PolyaminePrecursor Ion (m/z)Product Ion (m/z)
Putrescine89.172.1
Spermidine146.272.1, 85.1
Spermine203.285.1, 112.1

Note: These m/z values are for the underivatized polyamines and will differ for derivatized forms.

Signaling Pathways Involving Polyamines

Polyamines are intricately involved in various cellular signaling pathways, often impacting cell growth and proliferation. Understanding these pathways is crucial for drug development professionals.

Polyamine_Signaling Polyamine Influence on Key Cancer-Related Signaling Pathways cluster_synthesis Polyamine Biosynthesis cluster_signaling Downstream Signaling Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Spermine_Synthase->Spermine AKT AKT Pathway Spermine->AKT cMyc c-Myc Expression Spermine->cMyc p53 p53 Regulation Spermine->p53 Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth cMyc->Cell_Growth p53->Cell_Growth

Figure 2: Simplified diagram of polyamine biosynthesis and its influence on key signaling pathways implicated in cancer.[13]

High levels of polyamines have been shown to activate the AKT signaling pathway and promote the expression of the oncogene c-Myc, both of which drive cell proliferation.[13] Conversely, polyamines can also influence the regulation of the tumor suppressor p53.[13] These connections highlight the potential of targeting polyamine metabolism for therapeutic intervention.

Conclusion

The structure elucidation of novel long-chain polyamines is a challenging yet rewarding endeavor that requires a synergistic application of advanced analytical techniques. This guide provides a foundational framework of established protocols and a logical workflow that can be adapted to tackle the unique challenges presented by these novel structures. As our understanding of the polyamine world expands, the methodologies outlined herein will be instrumental in defining the structures and, ultimately, the functions of these fascinating molecules, paving the way for new discoveries in biology and medicine.

References

In-depth Technical Guide: The Mechanism of Action of N,N'-Bis(8-aminooctyl)-1,8-octanediamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for N,N'-Bis(8-aminooctyl)-1,8-octanediamine. Despite searches for its biological activity and cellular targets, no peer-reviewed studies detailing its specific molecular interactions, signaling pathways, or pharmacological effects were identified.

The available information is primarily limited to its chemical properties and sourcing. It is cataloged by various chemical suppliers and listed in chemical databases such as PubChem. These resources provide basic molecular information but do not contain data on its biological function.

This lack of published research prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on biological activity, detailed experimental protocols, and diagrams of signaling pathways, are absent from the current scientific record.

Therefore, this document cannot provide an in-depth analysis of the core mechanism of action for this compound. Further empirical research is required to elucidate its biological role and potential as a subject for drug development. Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational studies to determine its bioactivity and subsequent mechanism.

In Vitro Stability of N,N'-Bis(8-aminooctyl)-1,8-octanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the in vitro stability of N,N'-Bis(8-aminooctyl)-1,8-octanediamine have been published in peer-reviewed literature. This guide provides a comprehensive framework for assessing its stability based on established methodologies for analogous synthetic and natural polyamines. The experimental protocols and data presented herein are illustrative and intended to serve as a blueprint for future investigations.

Introduction

This compound is a synthetic polyamine, a class of compounds characterized by multiple amino groups along an aliphatic chain. Polyamines, both natural and synthetic, are known to play crucial roles in various cellular processes, including cell growth, differentiation, and proliferation, making them and their analogues interesting candidates for therapeutic development.[1][2] A critical step in the preclinical evaluation of any new chemical entity is the characterization of its metabolic stability. In vitro stability assays are essential for predicting a compound's in vivo pharmacokinetic profile, including its half-life and clearance mechanisms. This technical guide outlines a comprehensive approach to evaluating the in vitro stability of this compound.

Putative Metabolic Pathways

The metabolism of natural polyamines like spermidine and spermine is well-characterized and primarily involves two key enzymatic steps: acetylation and subsequent oxidation.[3][4][5] The primary enzymes involved are spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO) or spermine oxidase (SMO).[3][6][7] SSAT transfers an acetyl group from acetyl-CoA to an amino group of the polyamine, which can then be a substrate for FAD-dependent oxidases that cleave the molecule.[3][4]

Given the structure of this compound, a similar metabolic fate can be hypothesized. The primary and secondary amino groups present in the molecule are potential sites for enzymatic modification. A plausible metabolic pathway would involve initial N-acetylation at one or more of the primary or secondary amino groups, followed by oxidative deamination or cleavage of the carbon-nitrogen bond.

Putative_Metabolic_Pathway cluster_0 Phase I Metabolism parent This compound acetylated N-Acetyl Metabolite(s) parent->acetylated SSAT-like enzymes (Acetylation) oxidized Oxidized Metabolite(s) (Aldehydes, Carboxylic Acids) parent->oxidized Amine Oxidases (Oxidative Deamination) acetylated->oxidized PAO/SMO-like enzymes (Oxidation) cleaved Cleavage Products (e.g., 8-aminooctanal, N-(8-aminooctyl)-1,8-octanediamine) oxidized->cleaved Further Oxidation/ Spontaneous Cleavage

Figure 1: Proposed metabolic pathway for this compound.

Experimental Protocols

To assess the in vitro stability of this compound, a series of experiments in relevant biological matrices are recommended. The primary assays include metabolic stability in liver microsomes and stability in plasma.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of the compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[8][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human and other species' liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • Positive control compounds (e.g., testosterone, verapamil)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer.

  • In a 96-well plate, pre-incubate the liver microsomes (final protein concentration 0.5-1.0 mg/mL) with the test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a positive control with a known substrate to ensure microsomal activity.

  • Centrifuge the plates to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Plasma Stability Assay

This assay determines the chemical and enzymatic stability of the compound in plasma, accounting for the activity of plasma enzymes such as esterases and proteases.

Objective: To evaluate the stability of this compound in human plasma.

Materials:

  • This compound

  • Pooled human plasma (heparin or EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile (ACN) with internal standard (IS)

  • Positive control compound (e.g., a compound known to be unstable in plasma)

  • 96-well incubation plates

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the test compound and dilute it in PBS.

  • Spike the test compound into pre-warmed human plasma to achieve the desired final concentration (e.g., 5 µM).

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), aliquot the plasma samples and quench the reaction by adding 3-4 volumes of ice-cold acetonitrile with IS.

  • Include a control where the compound is added to plasma that has been pre-treated with acetonitrile to establish the baseline (T=0) concentration.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

Analytical Method: LC-MS/MS

A sensitive and specific analytical method is required for the accurate quantification of this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for this purpose.[10][11][12]

Instrumentation:

  • HPLC system with a reverse-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical Parameters:

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or heptafluorobutyric acid to improve peak shape and ionization efficiency.

  • Ionization Mode: Positive ESI, as the amino groups of the polyamine are readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion pairs for the parent compound and the internal standard would need to be optimized.

Data Presentation

The data generated from the stability assays should be tabulated for clear interpretation and comparison.

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes

Speciest½ (min)CLint (µL/min/mg protein)
Human> 60< 10
Rat4525
Mouse2058

Note: Data are hypothetical and represent a compound with low to moderate clearance.

Table 2: Illustrative Stability of this compound in Human Plasma at 37°C

Incubation Time (min)% Remaining (Mean ± SD)
0100
3098.5 ± 2.1
6097.2 ± 3.5
12095.8 ± 4.0
24093.1 ± 5.2

Note: Data are hypothetical and represent a compound with high stability in plasma.

Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow can aid in understanding the logical sequence of the stability assessment.

In_Vitro_Stability_Workflow cluster_prep Preparation cluster_assays Stability Assays cluster_processing Sample Processing cluster_analysis Analysis & Data Interpretation compound_prep Prepare Compound Stock and Working Solutions microsome_assay Microsomal Stability Assay (Human, Rat, Mouse) compound_prep->microsome_assay plasma_assay Plasma Stability Assay (Human) compound_prep->plasma_assay microsome_sampling Quench Reaction (Acetonitrile + IS) microsome_assay->microsome_sampling Incubate at 37°C Time Points (0-60 min) plasma_sampling Quench Reaction (Acetonitrile + IS) plasma_assay->plasma_sampling Incubate at 37°C Time Points (0-240 min) centrifuge Protein Precipitation (Centrifugation) microsome_sampling->centrifuge plasma_sampling->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate % Remaining, t½, CLint) lcms->data_analysis

Figure 2: General workflow for in vitro stability assessment.

Conclusion

While specific experimental data on the in vitro stability of this compound is currently unavailable, this guide provides a robust framework for its evaluation. By employing standard assays such as metabolic stability in liver microsomes and stability in plasma, researchers can generate crucial data to predict the compound's pharmacokinetic behavior. The proposed protocols, based on established methods for other polyamines, along with a sensitive LC-MS/MS analytical method, will enable a thorough characterization of its stability profile. This information is indispensable for making informed decisions in the drug discovery and development process.

References

Technical Guide to Determining the Solubility of N,N'-Bis(8-aminooctyl)-1,8-octanediamine in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(8-aminooctyl)-1,8-octanediamine is a polyamine analogue whose biological activity and therapeutic potential are of interest to researchers. A critical physicochemical parameter for the preclinical development and in vitro biological testing of any compound is its aqueous solubility. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and low bioavailability. This guide provides a comprehensive overview of the experimental procedures for determining the solubility of this compound in common biological buffers.

General Solubility Profile of Long-Chain Polyamines

This compound is a long-chain aliphatic polyamine. Its structure, characterized by multiple basic amino groups and long hydrocarbon chains, suggests a complex solubility profile:

  • pH-Dependent Solubility: The amino groups are basic and will be protonated at physiological pH. This protonation increases the polarity of the molecule and its ability to interact with water, thus enhancing solubility. At higher pH values, the amino groups will be deprotonated, leading to a decrease in solubility.

  • Hydrophobicity: The long octyl chains contribute significant hydrophobic character to the molecule, which will tend to decrease its aqueous solubility.

  • Buffer Effects: The composition of the biological buffer itself can influence solubility through ionic strength effects and potential interactions with the compound. It is therefore crucial to determine solubility in the specific buffers that will be used for biological assays.

Due to the lack of pre-existing data, a quantitative summary of the solubility of this compound cannot be provided. The following table is a template for researchers to populate with their own experimentally determined data.

Table 1: Experimental Solubility Data Template for this compound

Biological BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method Used
PBS7.425Shake-Flask
TRIS-HCl7.425Shake-Flask
HEPES7.425Shake-Flask
PBS7.437Shake-Flask
TRIS-HCl7.437Shake-Flask
HEPES7.437Shake-Flask

Experimental Protocols

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method . This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

1. Objective: To determine the maximum equilibrium solubility of this compound in various biological buffers.

2. Materials and Reagents:

  • This compound (solid form)

  • Biological Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • TRIS-HCl buffer (e.g., 50 mM), pH 7.4

    • HEPES buffer (e.g., 50 mM), pH 7.4

  • High-purity water

  • Organic solvent for stock solution (e.g., DMSO, Ethanol)

  • Vials (e.g., glass HPLC vials)

  • Orbital shaker with temperature control

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

3. Procedure:

  • Preparation of Standard Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution with the biological buffer of interest to create a series of standards with known concentrations.

    • Analyze these standards using the chosen analytical method (HPLC-UV or LC-MS) to generate a standard curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired biological buffer (e.g., 1 mL) to the vial.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the samples for a sufficient time to reach equilibrium. A 24-hour incubation is standard, but it may be necessary to test different time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.

  • Separation of Undissolved Solid:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully remove the supernatant. This must be done without disturbing the solid material. The most common methods are:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

      • Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PVDF filter) that has low compound binding properties. The first few drops of the filtrate should be discarded.

  • Quantification:

    • Take a precise aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with the mobile phase or buffer to a concentration that falls within the range of the standard curve.

    • Analyze the diluted sample using the same analytical method (HPLC-UV or LC-MS) used for the standard curve.

    • Determine the concentration of the dissolved compound in the sample by interpolating its peak area from the standard curve.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

4. Data Analysis:

  • Perform each experiment in triplicate to ensure reproducibility.

  • Report the solubility as an average ± standard deviation in units of µg/mL and µM.

Visualizations

The following diagram illustrates the workflow for the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_quantify Quantification A Add excess solid compound to vial B Add known volume of biological buffer A->B Step 1 & 2 C Seal vial and incubate on orbital shaker (24-48h) at constant temperature B->C D Centrifuge or filter to separate undissolved solid C->D E Collect clear supernatant (saturated solution) D->E Step 4 F Dilute supernatant to fall within standard curve range E->F G Analyze by HPLC-UV or LC-MS F->G H Calculate concentration using pre-generated standard curve G->H I Report final solubility (µg/mL, µM) H->I

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potential Cellular Targets of N,N'-Bis(8-aminooctyl)-1,8-octanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(8-aminooctyl)-1,8-octanediamine is a long-chain, symmetrical polyamine analogue. While direct experimental data on this specific compound is limited in publicly available literature, extensive research on structurally similar polyamine analogues provides a strong basis for predicting its primary cellular targets and mechanisms of action. This technical guide synthesizes the current understanding of how such long-chain polyamine analogues interact with cellular machinery, focusing on the polyamine transport system (PTS) and key enzymes in polyamine metabolism. The information presented herein is intended to guide future research and drug development efforts centered on this and related compounds.

Introduction: The Role of Polyamines and Their Analogues in Cellular Processes

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[1][2] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2][3] Cancer cells, characterized by their rapid proliferation, exhibit a heightened demand for polyamines, making the polyamine metabolic and transport pathways attractive targets for anticancer drug development.[2][4]

Polyamine analogues are synthetic molecules designed to interfere with normal polyamine homeostasis.[2] Symmetrical, long-chain analogues, such as this compound, are of particular interest due to their potential to selectively target cancer cells. These analogues typically exert their effects by competing with natural polyamines for uptake into the cell and by modulating the activity of key regulatory enzymes.[2]

Primary Cellular Targets

Based on studies of analogous long-chain, symmetrical polyamine analogues, the principal cellular targets of this compound are predicted to be:

  • The Polyamine Transport System (PTS): This is the primary route for cellular uptake of polyamines and their analogues.[2][4]

  • Ornithine Decarboxylase (ODC): The first and rate-limiting enzyme in the polyamine biosynthesis pathway.[5][6]

  • Spermidine/spermine N1-acetyltransferase (SSAT): A key enzyme in the catabolism of polyamines.[7][8][9]

Mechanism of Action at the Cellular Level

The interaction of this compound with its cellular targets is expected to initiate a cascade of events that disrupt polyamine homeostasis, ultimately leading to cytostatic or cytotoxic effects, particularly in cancer cells.

Interaction with the Polyamine Transport System (PTS)

Long-chain polyamine analogues are recognized and actively transported into cells by the PTS.[2][4] This process is competitive, meaning that this compound would vie with natural polyamines for transporter binding. The efficiency of its uptake would be a critical determinant of its intracellular concentration and subsequent biological activity. Down-regulation of the PTS is a known mechanism of resistance to some polyamine analogues.[4]

Modulation of Polyamine Metabolic Enzymes

Once inside the cell, this compound is predicted to modulate the activity of key enzymes in polyamine metabolism:

  • Downregulation of Ornithine Decarboxylase (ODC): Many polyamine analogues are known to suppress the activity of ODC.[2][5] This occurs through a negative feedback mechanism, often involving the induction of antizyme, a protein that binds to ODC and targets it for degradation by the proteasome.[5][6] Reduced ODC activity leads to a decrease in the de novo synthesis of putrescine and, consequently, lower levels of spermidine and spermine.[6]

  • Induction of Spermidine/spermine N1-acetyltransferase (SSAT): A significant body of evidence shows that various polyamine analogues are potent inducers of SSAT.[7][8][9] SSAT catalyzes the acetylation of spermidine and spermine, which marks them for export from the cell or for catabolism by polyamine oxidase (PAO).[3] The superinduction of SSAT can lead to a rapid depletion of intracellular polyamine pools and is often associated with the cytotoxic effects of these analogues.[7]

Predicted Quantitative Data

While specific quantitative data for this compound are not available, the following tables summarize the types of data and expected ranges based on studies of similar long-chain polyamine analogues.

Table 1: Predicted Interaction with the Polyamine Transport System

ParameterPredicted Value/EffectSignificance
Transport Affinity (Km) Low micromolar rangeHigh affinity for the PTS, enabling efficient cellular uptake.
Inhibition Constant (Ki) Low micromolar rangePotent competitor of natural polyamine uptake.
Maximum Velocity (Vmax) Comparable to natural polyaminesEfficiently transported into the cell.

Table 2: Predicted Effects on Polyamine Metabolic Enzyme Activity

EnzymeParameterPredicted EffectSignificance
Ornithine Decarboxylase (ODC) IC50Low micromolar rangePotent indirect inhibitor of polyamine biosynthesis.
Effect on Protein LevelDecreaseInduction of antizyme leading to ODC degradation.
Spermidine/spermine N1-acetyltransferase (SSAT) EC50 (for induction)Low micromolar rangePotent inducer of polyamine catabolism.
Fold Induction>100-foldSignificant depletion of intracellular polyamine pools.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to characterize the cellular targets and mechanism of action of this compound.

Radiolabeled Polyamine Uptake Assay

This protocol is designed to determine the ability of this compound to compete with natural polyamines for cellular uptake.

Materials:

  • Cell line of interest (e.g., a cancer cell line with a well-characterized PTS)

  • 12-well cell culture plates

  • Complete cell culture medium

  • Radiolabeled spermidine (e.g., [3H]spermidine)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Seed cells in 12-well plates and grow to 80-90% confluency.

  • Wash the cells twice with pre-warmed PBS.

  • Pre-incubate the cells for 15 minutes at 37°C in uptake buffer (e.g., serum-free medium) containing various concentrations of this compound. Include a control group with no analogue.

  • Initiate the uptake by adding [3H]spermidine to a final concentration of ~1 µM.

  • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lyse the cells in each well with cell lysis buffer.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of a parallel set of wells to normalize the uptake data.

  • Calculate the inhibition of [3H]spermidine uptake by this compound and determine the IC50 value.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the effect of this compound on the enzymatic activity of ODC.

Materials:

  • Cells treated with this compound for various times and at different concentrations.

  • Lysis buffer (e.g., Tris-HCl buffer containing DTT and pyridoxal-5'-phosphate).

  • L-[1-14C]ornithine.

  • Hyamine of hydroxide solution.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Harvest and lyse the treated and control cells.

  • Centrifuge the lysates to obtain the cytosolic fraction.

  • Determine the protein concentration of the lysates.

  • In a reaction vial, combine the cell lysate with the reaction buffer containing L-[1-14C]ornithine.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The enzymatic reaction will release 14CO2.

  • Trap the evolved 14CO2 using a piece of filter paper soaked in hyamine of hydroxide placed in a center well within the sealed reaction vial.

  • Stop the reaction by injecting an acid (e.g., trichloroacetic acid).

  • Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Calculate the ODC activity as pmol of 14CO2 released per mg of protein per hour.

Spermidine/spermine N1-acetyltransferase (SSAT) Activity Assay

This assay quantifies the induction of SSAT activity by this compound.

Materials:

  • Cells treated with this compound.

  • Lysis buffer.

  • [14C]Acetyl-CoA.

  • Spermidine (as substrate).

  • Cation exchange paper discs.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cytosolic extracts from treated and control cells as described for the ODC assay.

  • Initiate the reaction by adding the cell lysate to a reaction mixture containing spermidine and [14C]Acetyl-CoA.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by spotting the mixture onto cation exchange paper discs.

  • Wash the discs extensively to remove unreacted [14C]Acetyl-CoA.

  • Place the dried discs in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate SSAT activity as pmol of acetylated spermidine formed per mg of protein per minute.

Visualizations

Signaling Pathways

Polyamine_Metabolism_Modulation cluster_extracellular Extracellular cluster_cell Cellular Compartment cluster_cytosol Cytosol Analogue_ext N,N'-Bis(8-aminooctyl) -1,8-octanediamine PTS Polyamine Transport System (PTS) Analogue_ext->PTS Competes with Polyamines_ext Natural Polyamines Polyamines_ext->PTS Analogue_int Intracellular Analogue PTS->Analogue_int Polyamines_int Intracellular Polyamines PTS->Polyamines_int SSAT Spermidine/spermine N1-acetyltransferase (SSAT) Analogue_int->SSAT Induces Antizyme Antizyme Analogue_int->Antizyme Induces Cell_Growth Cell Growth Inhibition Analogue_int->Cell_Growth Inhibits Polyamines_int->SSAT Catabolism ODC Ornithine Decarboxylase (ODC) Proteasome Proteasome ODC->Proteasome Putrescine Putrescine ODC->Putrescine Acetylated_Polyamines Acetylated Polyamines SSAT->Acetylated_Polyamines Catabolism Antizyme->ODC Inhibits & Targets for Degradation Ornithine Ornithine Ornithine->ODC Putrescine->Polyamines_int Biosynthesis Experimental_Workflow cluster_uptake Polyamine Uptake Assay cluster_odc ODC Activity Assay cluster_ssat SSAT Activity Assay U1 Seed Cells U2 Pre-incubate with Analogue U1->U2 U3 Add Radiolabeled Spermidine U2->U3 U4 Incubate U3->U4 U5 Wash & Lyse U4->U5 U6 Scintillation Counting U5->U6 U7 Determine IC50 U6->U7 O1 Treat Cells with Analogue O2 Prepare Cell Lysate O1->O2 O3 Incubate with Radiolabeled Ornithine O2->O3 O4 Trap Released 14CO2 O3->O4 O5 Scintillation Counting O4->O5 O6 Calculate ODC Activity O5->O6 S1 Treat Cells with Analogue S2 Prepare Cell Lysate S1->S2 S3 Incubate with Spermidine & Radiolabeled Acetyl-CoA S2->S3 S4 Spot on Cation Exchange Paper S3->S4 S5 Wash & Dry S4->S5 S6 Scintillation Counting S5->S6 S7 Calculate SSAT Activity S6->S7

References

Methodological & Application

Application of Long-Chain Polyamines in Gene Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain polyamines have emerged as a promising class of non-viral vectors for gene delivery, offering a safer alternative to viral methods. Their cationic nature allows for the efficient condensation of negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles, protecting them from enzymatic degradation and facilitating their entry into cells.[1][2] These synthetic vectors can be tailored to enhance transfection efficiency and reduce cytotoxicity, making them a versatile tool in gene therapy and drug development.[3][4] This document provides detailed application notes on the use of long-chain polyamines and protocols for key experiments.

The efficacy of long-chain polyamines in gene delivery is influenced by several structural factors. An increase in the number of amino groups within the polyamine structure generally leads to higher transfection activity.[5] Polyamines with four amino groups, such as the natural polyamine spermine, are often highly effective.[5][6] The length of the aliphatic hydrocarbon chains also plays a crucial role; longer chains can increase transfection efficiency but may also lead to higher toxicity.[5][6] Furthermore, the introduction of bioreducible disulfide bonds into the polymer backbone can enhance the intracellular release of the genetic payload, improving overall efficiency.[3][7][8]

Key Features and Applications

Long-chain polyamine-based gene delivery systems offer several advantages:

  • High Transfection Efficiency: Capable of efficiently delivering nucleic acids into a variety of cell lines.[3][9]

  • Low Cytotoxicity: Generally exhibit lower toxicity compared to other cationic polymers like high molecular weight poly(ethylenimine) (PEI).[3][4]

  • Biocompatibility and Biodegradability: Many designs incorporate biodegradable linkages, such as disulfide bonds, which are cleaved in the reducing environment of the cytoplasm, leading to the release of the genetic material and degradation of the carrier, minimizing long-term toxicity.[3][8][10]

  • Versatility: The polymer structure can be readily modified to optimize performance for specific cell types or applications.[11][12]

  • Protection of Nucleic Acids: Effectively condense and protect nucleic acids from nuclease degradation.[3][9]

Data Presentation

Table 1: In Vitro Transfection Efficiency of Various Long-Chain Polyamines
PolymerCell LineTransfection Efficiency (% of cells)Cytotoxicity (Cell Viability %)Reference Compound
Hyperbranched Polyamidoamine (hPAMAM)COS-747.47 ± 1.4291.38 ± 0.46Not Specified
Hyperbranched Polyamidoamine (hPAMAM)HEK29340.8 ± 0.9892.38 ± 0.61Not Specified
Poly(cystaminebisacrylamide-spermine) (poly(CBA-SP))C2C12Higher than bPEI 25kDaLower than bPEI 25kDabPEI 25kDa
Poly(cyxtaminebisacrylamide-bis(3-aminopropyl)-ethylenediamine) (poly(CBA-APED))HeLaHigher than bPEI 25kDaLower than bPEI 25kDabPEI 25kDa
PEI-conjugated poly(CBA-DAH) (PCDP)A549, Huh-7, MiaPaCa-2~10 times higher than Lipofectamine®Not specifiedLipofectamine®

Data sourced from references[3][9][10].

Experimental Protocols

Protocol 1: Formulation of Long-Chain Polyamine/pDNA Nanoparticles (Polyplexes)

This protocol describes the general procedure for preparing polyplexes through the self-assembly of cationic long-chain polyamines and anionic plasmid DNA.

Materials:

  • Long-chain polyamine stock solution (e.g., 1 mg/mL in sterile water)

  • Plasmid DNA (pDNA) stock solution (e.g., 0.5 mg/mL in TE buffer)

  • Nuclease-free water

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilute pDNA: In a microcentrifuge tube, dilute the desired amount of pDNA in a serum-free medium. Gently vortex to mix.

  • Dilute Polyamine: In a separate microcentrifuge tube, dilute the required amount of the long-chain polyamine in the same volume of serum-free medium. The ratio of polyamine to pDNA (N/P ratio or weight ratio) needs to be optimized for each polymer and cell line.

  • Form Polyplexes: Add the diluted polyamine solution to the diluted pDNA solution dropwise while gently vortexing.

  • Incubate: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable polyplexes.

  • Use for Transfection: The resulting polyplex solution is now ready to be added to cells.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol outlines the steps for transfecting mammalian cells in a 24-well plate format.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa, COS-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Polyplex solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. For HEK293T cells, a seeding density of approximately 1.2 x 10^5 cells per well is recommended.[13]

  • Cell Preparation: On the day of transfection, remove the old medium and wash the cells once with PBS.

  • Add Transfection Complex: Add fresh, serum-free medium to each well. Then, add the prepared polyplex solution dropwise to the cells.

  • Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with a fresh complete (serum-containing) medium.

  • Gene Expression Analysis: Incubate the cells for another 24-48 hours. Analyze gene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for a luciferase reporter gene).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of the long-chain polyamine vectors using an MTT assay.

Materials:

  • Cells seeded in a 96-well plate and treated with polyplexes

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Prepare Cells: Seed cells in a 96-well plate and transfect them as described in Protocol 2. Include untreated cells as a negative control.

  • Add MTT Reagent: At 24 hours post-transfection, add 10 µL of MTT solution to each well.

  • Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine cell viability.

Visualizations

Polyplex_Formation_and_Transfection cluster_formulation Polyplex Formulation cluster_transfection Cellular Uptake and Gene Expression pDNA Plasmid DNA (Negative Charge) Mix Mix and Incubate (Self-Assembly) pDNA->Mix Polyamine Long-Chain Polyamine (Positive Charge) Polyamine->Mix Polyplex Polyplex Nanoparticle Mix->Polyplex Cell Target Cell Polyplex->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Polyplex Release Nucleus Nucleus Cytoplasm->Nucleus pDNA Transport Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Therapeutic Protein Translation->Protein Bioreducible_Polyamine_Mechanism cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Reducing Environment Polyplex_stable Stable Polyplex (Disulfide Bonds Intact) Cleavage Disulfide Bond Cleavage Polyplex_stable->Cleavage Cell Cell Polyplex_stable->Cell Cellular Uptake GSH Glutathione (GSH) GSH->Cleavage Polyplex_unpacked Unpacked Polyplex Cleavage->Polyplex_unpacked pDNA_release pDNA Release Polyplex_unpacked->pDNA_release

References

Application Notes and Protocols: Fluorescent Labeling of N,N'-Bis(8-aminooctyl)-1,8-octanediamine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Bis(8-aminooctyl)-1,8-octanediamine is a synthetic polyamine. Polyamines are crucial for various cellular processes, including cell growth, differentiation, and proliferation.[1] Fluorescently labeling such molecules allows for their visualization within living cells, providing a powerful tool to study their uptake, trafficking, and localization.[2][3] These fluorescent probes are instrumental in investigating the polyamine transport system (PTS), which is often upregulated in cancer cells, making it a target for therapeutic intervention.[1][4]

This document provides a detailed guide for the fluorescent labeling of this compound using amine-reactive dyes and subsequent application in cellular imaging. The primary method described utilizes N-hydroxysuccinimide (NHS) esters, which efficiently react with the primary amine groups of the polyamine to form stable amide bonds.[5][6]

Principle of Labeling

The most common strategy for labeling molecules with primary amines is through the use of NHS esters of fluorescent dyes.[7] In a slightly basic environment (pH 8.3-8.5), the primary amino groups of this compound are deprotonated and act as strong nucleophiles.[8] These nucleophilic amines attack the NHS ester, leading to the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide.

Data Presentation

Table 1: Spectroscopic Properties of Common Amine-Reactive Fluorescent Dyes

This table summarizes the properties of common fluorescent dyes (as NHS esters) suitable for labeling the polyamine.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Correction Factor (CF280)
BODIPY-FL, SE 503512~80,000~0.18
FITC (Fluorescein) 494518~75,000~0.30
Cy3-NHS Ester 550570150,0000.08
Cy5-NHS Ester 649670250,0000.05
Alexa Fluor 488 NHS Ester 495519~73,000~0.11
Alexa Fluor 594 NHS Ester 590617~92,000~0.40
TAMRA, SE 555580~91,000~0.30

Data compiled from supplier technical sheets and literature.[7] Values are approximate and can vary with solvent and conjugation state.

Table 2: Example Reaction Parameters for Labeling

This table provides starting parameters for the labeling reaction. Optimization may be required.

ParameterRecommended ValueNotes
Polyamine Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[7]
Solvent Anhydrous DMSO or DMFFor dissolving the NHS ester dye.[8]
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate BufferpH must be maintained between 8.0-8.5 for optimal reaction.[8][9] Avoid amine-containing buffers like Tris.
Dye:Polyamine Molar Ratio 1:1 to 5:1A slight excess of dye can drive the reaction. Start with a lower ratio to avoid multiple labeling.
Reaction Time 1-4 hours at Room Temp. or Overnight at 4°CProtect from light to prevent photobleaching of the dye.[9]
Quenching Reagent 1 M Tris-HCl or Glycine (pH ~7.4)Optional step to stop the reaction by consuming excess NHS ester.[8]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an NHS-ester functionalized dye to the polyamine.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Reaction tubes (e.g., microcentrifuge tubes), protected from light

  • Stirring/vortexing equipment

Procedure:

  • Prepare Polyamine Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[6]

  • Prepare Dye Stock Solution: Allow the vial of the NHS ester dye to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.[7]

  • Perform Labeling Reaction: While gently stirring or vortexing the polyamine solution, add the dye stock solution dropwise to achieve the desired molar ratio (e.g., a 1:1 or 2:1 dye-to-polyamine ratio is a good starting point).

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[6][9] Alternatively, the reaction can be performed overnight at 4°C.

  • Stop the Reaction (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM to quench any unreacted NHS ester.[8]

Protocol 2: Purification of the Labeled Polyamine

Purification is critical to remove unconjugated free dye, which can cause high background fluorescence in imaging experiments.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS) or appropriate buffer for elution

  • Collection tubes

Procedure:

  • Prepare Column: Equilibrate a Sephadex G-25 column with PBS according to the manufacturer's instructions.

  • Load Sample: Carefully load the reaction mixture from Protocol 1 onto the top of the column.

  • Elute: Begin eluting the sample with PBS. The fluorescently labeled polyamine conjugate, being larger than the free dye, will elute first.

  • Collect Fractions: Collect fractions and visually inspect them for color. The initial colored fractions should contain the purified conjugate. The later colored fractions will contain the smaller, slower-moving free dye.

  • Verify Purity (Optional): The purity of the fractions can be assessed using thin-layer chromatography (TLC) or HPLC.

  • Store Conjugate: Store the purified, labeled polyamine solution at -20°C, protected from light. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol 3: Cell Culture and Staining

This protocol is a general guideline for staining cultured cells. Optimal probe concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

  • Cultured cells on coverslips or in imaging-compatible plates

  • Purified fluorescent polyamine probe stock solution (e.g., 1-5 mM in buffer or DMSO)[2]

  • Complete cell culture medium

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Prepare Staining Solution: Dilute the fluorescent polyamine stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A starting concentration range of 1-10 µM is recommended.

  • Wash Cells: Gently wash the cells once with pre-warmed PBS or HBSS to remove any residual media.

  • Incubate with Probe: Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator. Incubation times can range from 30 minutes to 4 hours.

  • Wash Cells: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove the extracellular probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background) to the cells. The cells are now ready for imaging.

Protocol 4: Fluorescence Microscopy and Image Acquisition

Materials:

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the chosen fluorophore.

  • Environmental chamber to maintain cells at 37°C and 5% CO₂ for live-cell imaging.

Procedure:

  • Microscope Setup: Turn on the microscope and light source. Allow the lamp to warm up if necessary. Select the appropriate filter set or laser line corresponding to the excitation and emission spectra of the fluorophore used.

  • Locate Cells: Place the imaging dish on the microscope stage. Using brightfield or DIC, locate and focus on the cells.

  • Acquire Images: Switch to the fluorescence channel. Adjust the exposure time or laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Multi-channel Imaging (Optional): If using other fluorescent labels (e.g., for nucleus or mitochondria), acquire images sequentially for each channel to prevent spectral bleed-through.[10]

  • Data Analysis: Analyze the acquired images using appropriate software to determine the subcellular localization of the fluorescent polyamine.

Mandatory Visualizations

G cluster_0 Labeling & Purification prep_polyamine Prepare Polyamine Solution (1-10 mg/mL in pH 8.3 Buffer) react Combine & React (1-4h, RT, Dark) prep_polyamine->react prep_dye Prepare Dye Stock (10 mM NHS Ester in DMSO) prep_dye->react purify Purify Conjugate (Size-Exclusion Chromatography) react->purify store Store Labeled Polyamine (-20°C) purify->store

Caption: Workflow for fluorescent labeling and purification of the polyamine.

G cluster_1 Cellular Imaging Protocol seed Seed Cells in Imaging Dish stain Incubate Cells with Fluorescent Probe (1-10 µM) seed->stain wash Wash to Remove Excess Probe stain->wash image Acquire Images (Fluorescence Microscope) wash->image analyze Analyze Subcellular Localization image->analyze

Caption: Experimental workflow for cellular imaging with the fluorescent probe.

References

Troubleshooting & Optimization

"troubleshooting N,N'-Bis(8-aminooctyl)-1,8-octanediamine precipitation in media"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues with N,N'-Bis(8-aminooctyl)-1,8-octanediamine in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: Precipitation of this compound is often due to its chemical nature as a polyamine, which is a weak base. The solubility of polyamines can be significantly influenced by several factors in your experimental media, including pH, ionic strength, and the presence of specific ions such as phosphate and bicarbonate. At higher pH values, polyamines are less protonated (more neutral), which can decrease their solubility in aqueous solutions and lead to precipitation.[1][2]

Q2: What is the optimal pH for dissolving and using this compound?

Q3: Can interactions with other media components cause precipitation?

A3: Yes, polyamines can interact with negatively charged components in the media, leading to the formation of insoluble salts. Common media components like phosphates and bicarbonates are known to cause precipitation with positively charged molecules.[3][4] Additionally, interactions with metal ions present in the media can also contribute to insolubility.[3]

Q4: Does temperature affect the solubility of this compound?

A4: Temperature can affect the solubility of most compounds. While specific data for this compound is not available, it is generally advisable to prepare stock solutions at room temperature unless otherwise specified. Avoid repeated freeze-thaw cycles of stock solutions, as this can promote precipitation.

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual Inspection of the Precipitate

  • Fine, crystalline precipitate: This may indicate the formation of insoluble salts due to interactions with media components.

  • Amorphous, cloudy precipitate: This could be due to the polyamine coming out of solution due to pH or temperature changes.

Step 2: Check the pH of Your Solutions

  • Measure the pH of your stock solution and the final experimental medium.

  • If the pH of the medium is neutral to alkaline (pH > 7.4), this is a likely cause of precipitation. Polyamines can be less soluble at higher pH.[2][5]

Step 3: Review Your Stock Solution Preparation

  • Ensure you are using the recommended solvent for your stock solution. If not specified, start with sterile, nuclease-free water and adjust the pH to be slightly acidic (e.g., pH 6.0-6.5) with dilute HCl to aid dissolution.

  • Prepare a more dilute stock solution. A highly concentrated stock solution is more prone to precipitation when added to the final medium.

Step 4: Evaluate the Order of Addition

  • When preparing your experimental medium, add the this compound stock solution last and add it dropwise while gently stirring. This allows for gradual mixing and can prevent localized high concentrations that lead to precipitation.

Step 5: Test Solubility in a Simplified Saline Solution

  • Prepare a simple buffered saline solution (e.g., PBS or HBSS) at the same pH as your experimental medium.

  • Add the this compound stock solution to this simplified medium. If no precipitate forms, it is likely that a component in your complete medium is causing the issue.

Step 6: Identify Potential Interacting Components in Your Medium

  • Review the composition of your experimental medium. Pay close attention to the concentrations of phosphate, bicarbonate, and divalent cations (e.g., Ca²⁺, Mg²⁺).

  • If possible, prepare a modified medium lacking one or more of these suspected components to see if the precipitation is prevented.

Troubleshooting Workflow

TroubleshootingWorkflow start Precipitation Observed check_precipitate Step 1: Visually Inspect Precipitate start->check_precipitate check_ph Step 2: Check pH of Stock and Final Media check_precipitate->check_ph review_stock Step 3: Review Stock Solution Preparation check_ph->review_stock order_of_addition Step 4: Evaluate Order of Addition review_stock->order_of_addition solubility_test Step 5: Perform Solubility Test in Saline order_of_addition->solubility_test identify_components Step 6: Identify Interacting Components solubility_test->identify_components solution Problem Resolved identify_components->solution

Caption: Troubleshooting decision tree for this compound precipitation.

Data Presentation

Table 1: Physico-chemical Properties of a Related Compound: 1,8-Diaminooctane

PropertyValueReference
Molecular FormulaC₈H₂₀N₂--INVALID-LINK--
Molecular Weight144.26 g/mol --INVALID-LINK--
pKa11.0, 10.1 (at 20°C)--INVALID-LINK--
Water Solubility575 g/L (at 20°C)--INVALID-LINK--

Note: This data is for a related, smaller diamine and is provided for reference. This compound will have a higher molecular weight and potentially different solubility characteristics, but is also expected to be a strong base.

Table 2: Common Media Components That May Interact with Polyamines

ComponentPotential InteractionRecommended Action
Phosphate (PO₄³⁻) Forms insoluble phosphate salts with protonated amines.Prepare a phosphate-free version of the medium for testing. Add the polyamine before the phosphate component.
Bicarbonate (HCO₃⁻) Can raise the pH of the medium, reducing polyamine protonation and solubility.Prepare the medium without bicarbonate initially, add the polyamine, and then adjust the pH with bicarbonate.
Sulfate (SO₄²⁻) Can form insoluble sulfate salts, though generally less common than phosphate precipitation.If phosphate and bicarbonate are ruled out, consider sulfate interactions.
Divalent Cations (Ca²⁺, Mg²⁺) Can form complexes with polyamines and other media components, leading to precipitation.[3]Reduce the concentration of divalent cations if possible, or add the polyamine before these salts.
Serum Proteins Polyamines can bind to negatively charged proteins like albumin, potentially leading to aggregation.If using serum-containing media, add the polyamine to the basal medium before adding serum.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • 0.1 M HCl (sterile)

    • Sterile, conical tube

    • Vortex mixer

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add a portion of the sterile water to the tube (e.g., 80% of the final volume).

    • Vortex the tube to suspend the powder.

    • Measure the pH of the suspension. It is expected to be basic.

    • Slowly add 0.1 M HCl dropwise while vortexing until the powder is fully dissolved. Aim for a final pH between 6.0 and 7.0.

    • Once dissolved, add sterile water to reach the final desired volume.

    • Sterile-filter the stock solution using a 0.22 µm filter into a new sterile tube.

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Small-Scale Solubility Test in Experimental Medium

  • Materials:

    • Prepared stock solution of this compound

    • Your complete experimental medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aliquot your complete experimental medium into several sterile microcentrifuge tubes (e.g., 1 mL per tube).

    • Prepare a dilution series of your polyamine stock solution in the medium to test a range of final concentrations.

    • For each concentration, add the corresponding volume of the stock solution to the medium. Add the stock solution dropwise while gently flicking the tube.

    • Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

    • Visually inspect for any precipitate immediately after addition and after a period of incubation (e.g., 1, 4, and 24 hours).

    • If precipitation is observed, you can centrifuge the tube at low speed (e.g., 300 x g for 5 minutes) to confirm the presence of a pellet.

Signaling Pathways and Logical Relationships

Potential Mechanism of Precipitation

PrecipitationMechanism cluster_polyamine Polyamine (PA) cluster_media Media Components PA_neutral PA (R-NH2) precipitate Insoluble Precipitate PA_neutral->precipitate Reduced Solubility PA_protonated PA (R-NH3+) soluble Soluble PA_protonated->soluble PA_protonated->precipitate Ionic Interaction Phosphate Phosphate (PO4^3-) Phosphate->precipitate Ionic Interaction Bicarbonate Bicarbonate (HCO3-) Bicarbonate->precipitate Ionic Interaction pH_low Low pH (Acidic) pH_low->PA_protonated Protonation pH_high High pH (Alkaline) pH_high->PA_neutral Deprotonation

Caption: Influence of pH on polyamine protonation and subsequent precipitation in media.

References

Technical Support Center: N,N'-Bis(8-aminooctyl)-1,8-octanediamine & Related Polyamine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for N,N'-Bis(8-aminooctyl)-1,8-octanediamine is limited in publicly available literature. The following guidance is based on established principles and data from structurally related long-chain polyamine analogues. Researchers should use this information as a starting point for their own empirical validation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line, even at low micromolar concentrations of this compound. Is this expected?

A1: Yes, significant cytotoxicity is a known characteristic of many long-chain polyamine analogues, particularly in cancer cell lines.[1] This is often considered an on-target effect in oncology research but can be an off-target effect in other contexts. The cytotoxicity of these analogues is often more potent than that of shorter-chain compounds.[1] The mechanism can involve the induction of apoptosis and the production of cytotoxic substances like hydrogen peroxide (H₂O₂) through increased polyamine catabolism.[2][3][4]

Q2: Our experimental results are inconsistent. Could interactions with nucleic acids be a contributing factor?

A2: This is a strong possibility. Polyamines and their analogues are cationic molecules that can directly interact with negatively charged nucleic acids like DNA and RNA.[5] These interactions can lead to DNA aggregation, conformational changes (such as the B-Z transition), and stabilization of DNA and RNA secondary structures.[5][6][7][8] Such effects can interfere with replication, transcription, and translation, leading to variability in experimental outcomes. The efficiency of these interactions often correlates with the length of the polyamine chain.[6][7]

Q3: We are studying neuronal cells and observing unexpected changes in membrane potential and calcium signaling. Could this compound be affecting ion channels?

A3: Yes, this is a well-documented off-target effect of polyamines and their analogues.[9][10] These compounds can act as modulators and blockers of various ion channels. For instance, intracellular polyamines are known to plug the pore of inward rectifier K+ channels, which are crucial for setting the resting membrane potential.[9] They can also modulate the activity of glutamate receptors, including NMDA and AMPA/kainate receptors, which can affect calcium influx and neuronal excitability.[9][10]

Q4: What is the likely mechanism behind the observed cytotoxicity of our long-chain polyamine analogue?

A4: The cytotoxicity of long-chain polyamine analogues is often multifactorial. A primary mechanism is the induction of the polyamine catabolic pathway, specifically the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAOX).[2][3] This enzymatic cascade produces reactive oxygen species (ROS), such as H₂O₂, which can induce oxidative stress and lead to apoptosis.[3][4] Additionally, direct interactions with DNA and mitochondria can contribute to cell death.[6][11]

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Control (Non-Target) Cells
Possible Cause Troubleshooting Step Rationale
Broad-Spectrum Cytotoxicity Perform a dose-response curve on both target and non-target (control) cell lines.To determine the therapeutic window. Some analogues show selectivity for cancer cells over normal cells[4], but this needs to be empirically determined.
Induction of Polyamine Catabolism Co-treat with an inhibitor of polyamine oxidase (e.g., MDL 72527).If cytotoxicity is reduced, it suggests that ROS production from polyamine catabolism is a major contributor.
Off-Target Kinase Inhibition Screen the compound against a panel of common kinases.Long-chain cationic molecules can sometimes fit into ATP-binding pockets of kinases.
Mitochondrial Toxicity Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 stain).Some polyamine analogues are known to have off-target effects on mitochondria.[11]
Issue 2: Inconsistent Efficacy or Potency Between Experiments
Possible Cause Troubleshooting Step Rationale
Interaction with Media Components Prepare fresh solutions of the analogue in a serum-free medium for initial dilutions. Test different serum concentrations.Polyamines can interact with negatively charged molecules in fetal bovine serum, reducing the effective concentration.
Nucleic Acid Interaction Measure the analogue's ability to condense DNA in a cell-free assay (e.g., using circular dichroism or UV spectroscopy).High DNA binding affinity can lead to sequestration of the compound, affecting its availability for the intended target.[6]
Variable Cellular Uptake Quantify intracellular concentrations of the analogue using LC-MS/MS.Cellular uptake can be saturated or competitively inhibited by natural polyamines.
Degradation of the Compound Verify the stability of the compound in your experimental buffer and temperature conditions over time using HPLC or LC-MS.Ensure that the observed effects are due to the compound itself and not a degradation product.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity (ID₅₀) of Various Long-Chain Polyamine Analogues in Human Prostate Cancer Cell Lines.

Data synthesized from related oligoamine studies for illustrative purposes.

CompoundLnCap (ID₅₀, µM)DU-145 (ID₅₀, µM)DuPro (ID₅₀, µM)PC-3 (ID₅₀, µM)
SL-11159 (decamine derivative)< 1< 1< 1< 1
SL-11144 (trans-decamine)< 1< 1< 1< 1
SL-11172 (trans-dodecamine)< 1< 1< 1< 1
SL-11175 (tetradecamine derivative)< 1< 1< 1< 1

Source: Adapted from Bioorg Med Chem. 2003 Sep 1;11(18):4121-31.[1]

Key Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ID₅₀ value.

Protocol 2: Evaluation of Ion Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Use a cell line endogenously expressing or transfected with the ion channel of interest (e.g., an inward rectifier potassium channel like Kir2.1).

  • Pipette Solution: Prepare an internal pipette solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

  • External Solution: Prepare an external solution containing (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH.

  • Patching: Obtain a whole-cell patch-clamp configuration on a selected cell.

  • Recording: Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit ionic currents. Record the baseline currents.

  • Compound Application: Perfuse the external solution containing this compound at the desired concentration onto the cell.

  • Post-Treatment Recording: Repeat the voltage-step protocol and record the currents in the presence of the compound.

  • Data Analysis: Compare the current-voltage (I-V) relationship before and after compound application to determine the extent and voltage dependency of the channel block.

Visualizations

Potential Off-Target Mechanisms of Long-Chain Polyamines PolyamineAnalogue This compound (Long-Chain Polyamine Analogue) IonChannel Ion Channels (e.g., Kir, NMDA-R) PolyamineAnalogue->IonChannel Block/Modulate NucleicAcids Nucleic Acids (DNA/RNA) PolyamineAnalogue->NucleicAcids Direct Binding PolyamineCatabolism Polyamine Catabolism (SSAT/PAOX) PolyamineAnalogue->PolyamineCatabolism Induction MembranePotential Altered Membrane Potential IonChannel->MembranePotential CaSignaling Dysregulated Ca²⁺ Signaling IonChannel->CaSignaling DNA_Aggregation DNA Aggregation & Conformational Change NucleicAcids->DNA_Aggregation ROS Increased ROS (H₂O₂) PolyamineCatabolism->ROS Cytotoxicity Cytotoxicity / Apoptosis MembranePotential->Cytotoxicity CaSignaling->Cytotoxicity Transcription Altered Transcription & Translation DNA_Aggregation->Transcription Transcription->Cytotoxicity ROS->Cytotoxicity

Caption: Off-target signaling pathways of long-chain polyamine analogues.

Workflow for Investigating Off-Target Cytotoxicity Start Observation: Unexpected Cytotoxicity DoseResponse 1. Dose-Response Assay (MTT/CellTiter-Glo) Start->DoseResponse IsMechanismROS Is Cytotoxicity ROS-mediated? DoseResponse->IsMechanismROS ROS_Measurement 2b. Measure Intracellular ROS (e.g., DCFDA assay) DoseResponse->ROS_Measurement PAOX_Inhibition 2a. Co-treat with PAOX Inhibitor IsMechanismROS->PAOX_Inhibition Yes IsMechanismChannel Is Cytotoxicity Channel-mediated? IsMechanismROS->IsMechanismChannel No YesROS Conclusion: Catabolism-Induced Oxidative Stress PAOX_Inhibition->YesROS ROS_Measurement->IsMechanismROS PatchClamp 3. Electrophysiology (Patch-Clamp) IsMechanismChannel->PatchClamp Yes Other Investigate Other Mechanisms (e.g., Mitochondrial Toxicity) IsMechanismChannel->Other No YesChannel Conclusion: Ion Channel Blockade PatchClamp->YesChannel

Caption: Troubleshooting workflow for off-target cytotoxicity.

References

Technical Support Center: Refining Purification Methods for Synthetic Polyamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic polyamines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic polyamines using various chromatography and crystallization techniques.

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor Resolution/Overlapping Peaks Inappropriate mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the organic solvent (e.g., acetonitrile, methanol) concentration. The addition of ion-pairing reagents can also improve the resolution of these polar compounds.[1]
Incorrect column chemistry for the target polyamine.Select a column with appropriate chemistry. C18 columns are commonly used for polyamine analysis, often with derivatization.[2][3] For underivatized polyamines, consider ion-exchange or specialized polar-embedded phases.
Column overloading.Reduce the sample concentration or injection volume.[4]
Peak Tailing Secondary interactions between basic polyamines and residual silanol groups on the silica-based column.Use a lower pH mobile phase (around pH 3) to protonate silanols and reduce interaction.[5] Add a competing base, like triethylamine, to the mobile phase.[6] Employ an end-capped column to minimize exposed silanols.[4]
Column contamination or degradation.Use a guard column to protect the analytical column from strongly retained impurities.[7][8] If the column is contaminated, wash it with a strong solvent. If performance does not improve, replace the column.
Dead volume in the HPLC system.Check all fittings and tubing for proper connections to minimize extra-column band broadening.[5]
Low Signal/No Peaks Insufficient sample concentration.Concentrate the sample before injection.
Improper derivatization (if applicable).Ensure the derivatization reaction has gone to completion. Common derivatizing agents for polyamines include o-phthalaldehyde (OPA) and dansyl chloride.[1][2][3]
Incorrect detector settings.Optimize detector wavelength (for UV) or excitation/emission wavelengths (for fluorescence) for the specific polyamine derivative.
Thin-Layer Chromatography (TLC)
Problem Possible Cause Solution
Streaking of Spots Sample overloading.Apply a smaller, more concentrated spot of the sample.[9][10][11][12]
Polyamines are strongly basic and interact strongly with the acidic silica gel stationary phase.Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to reduce streaking.[9][10]
Sample contains insoluble material.Filter the sample before spotting it on the TLC plate.
Spots Remain at the Baseline (Low Rf) The mobile phase is not polar enough to move the highly polar polyamines.Increase the polarity of the mobile phase. For example, increase the proportion of methanol in a dichloromethane/methanol mixture.[9]
Spots Run with the Solvent Front (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase.[9]
Poor Separation of Polyamines Inappropriate mobile phase system.Experiment with different solvent systems. A common system for dansylated polyamines is chloroform/triethylamine.[13]
Crystallization
Problem Possible Cause Solution
Failure to Crystallize (Oiling Out) The cooling process is too rapid.Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.
The solvent is not appropriate for the polyamine salt.Select a solvent in which the polyamine salt is soluble when hot but sparingly soluble when cold. For polyamine hydrochlorides, alcoholic solvents like ethanol or isopropanol can be effective.[14][15][16]
The solution is not saturated.Evaporate some of the solvent to increase the concentration of the polyamine salt.
Low Crystal Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[17]Minimize the amount of hot solvent used to dissolve the crude product.[17] Cool the solution thoroughly in an ice bath before filtration to maximize precipitation.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely.
Impure Crystals The cooling process was too fast, trapping impurities within the crystal lattice.Ensure a slow cooling rate to allow for the selective crystallization of the desired polyamine salt.
The chosen solvent does not effectively exclude impurities.Perform a solvent screen to find a solvent that dissolves the polyamine salt at high temperatures but keeps impurities either fully dissolved or insoluble at all temperatures.[18]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared polyamines?

A1: Common impurities can include starting materials that were not fully consumed in the reaction, by-products from side reactions, and incompletely modified polyamine analogues (e.g., in cases of multi-step syntheses). For instance, in the synthesis of spermidine from 1,4-diaminobutane (putrescine) and acrylonitrile, impurities can include unreacted putrescine and by-products from the reduction step.

Q2: How can I improve the purity of my synthetic polyamine before final purification?

A2: A simple acid-base extraction can be very effective. Polyamines are basic and can be protonated with an acid (like HCl) to form water-soluble salts. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, neutralizing the aqueous solution with a base will regenerate the free polyamine, which can then be extracted into an organic solvent.

Q3: My polyamine is a free base and is a viscous oil that is difficult to handle. What can I do?

A3: Converting the polyamine free base to its salt form, such as a hydrochloride or tosylate salt, will typically result in a stable, crystalline solid that is easier to handle, weigh, and purify by recrystallization.[19]

Q4: What is a good starting point for developing an HPLC method for a novel synthetic polyamine?

A4: A good starting point is reverse-phase HPLC on a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape. If the polyamine is not well-retained, derivatization with a hydrophobic agent like dansyl chloride can significantly improve retention and detection.

Q5: How do I choose a suitable solvent for recrystallizing my polyamine salt?

A5: An ideal recrystallization solvent should dissolve the polyamine salt when hot but not when cold. For polar polyamine salts like hydrochlorides, polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures of these with water, are often good choices.[14][15][16] It is best to perform small-scale solubility tests with a range of solvents to identify the most suitable one.[18]

Quantitative Data Summary

The following tables summarize quantitative data related to polyamine purification to aid in the comparison of different methods.

Table 1: Purity and Yield Data from a Novel Spermidine Extraction Protocol

ParameterValue
Average Spermidine Content in Extract (Lab Scale)7.6 ± 1.9 %
Spermidine Content in Extract (Industrial Scale)9.6 %
Data from a five-phase extraction protocol involving alkaline treatment, ethanol solubilization, and precipitation as a phosphate salt.

Table 2: Performance Characteristics of a Validated HPLC Method for Polyamine Analysis

ParameterPutrescineSpermidineSpermine
Linearity (r²) 0.99960.99810.9937
Accuracy (%) 2.5 - 4.22.5 - 4.22.5 - 4.2
Precision (%) 0.5 - 1.40.5 - 1.40.5 - 1.4
Detection Limit 0.5 nmol/ml0.5 nmol/ml0.5 nmol/ml
Based on pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine.[2][3]

Experimental Protocols

Protocol 1: General Ion-Exchange Chromatography for Polyamine Purification

This protocol is a general guideline for the purification of polyamines using cation-exchange chromatography.

1. Materials:

  • Cation-exchange resin (e.g., DEAE-Sepharose equilibrated in a suitable buffer).
  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5).
  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.5 with a salt gradient, such as 0-1 M NaCl).
  • Crude synthetic polyamine sample, dissolved in Equilibration Buffer.

2. Procedure:

  • Column Preparation: Pack a chromatography column with the cation-exchange resin.
  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of Equilibration Buffer until the pH and conductivity of the effluent match that of the buffer.[20]
  • Sample Loading: Load the dissolved crude polyamine sample onto the column.[21]
  • Washing: Wash the column with 2-3 column volumes of Equilibration Buffer to remove any unbound impurities.[20]
  • Elution: Elute the bound polyamines using a linear gradient of the Elution Buffer (e.g., increasing NaCl concentration from 0 to 1 M). Polyamines will elute based on their charge, with more highly charged polyamines eluting at higher salt concentrations.[20][21]
  • Fraction Collection: Collect fractions throughout the elution process.
  • Analysis: Analyze the collected fractions for the presence of the target polyamine using a suitable method (e.g., TLC or HPLC).
  • Desalting: Pool the fractions containing the purified polyamine and desalt if necessary (e.g., by dialysis or using a desalting column).

Protocol 2: Recrystallization of a Polyamine Hydrochloride Salt

This protocol describes a general procedure for the purification of a polyamine hydrochloride salt.

1. Materials:

  • Crude synthetic polyamine hydrochloride.
  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
  • Erlenmeyer flask.
  • Hot plate.
  • Buchner funnel and filter paper.
  • Vacuum flask.

2. Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude material in different solvents at room temperature and upon heating.[18]
  • Dissolution: Place the crude polyamine hydrochloride in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[18]
  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[17]
  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Polyamine_Biosynthesis_Pathway cluster_key Enzymes Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC Pathway Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase MTA 5'-Methylthioadenosine dcSAM Decarboxylated S- adenosylmethionine dcSAM->Putrescine Aminopropyl group donor dcSAM->Spermidine Aminopropyl group donor SAM S-adenosylmethionine SAM->dcSAM SAMDC ODC ODC: Ornithine Decarboxylase ADC ADC: Arginine Decarboxylase SAMDC SAMDC: S-adenosylmethionine Decarboxylase

Caption: Polyamine biosynthesis pathway in mammals.

Purification_Workflow Crude Crude Synthetic Polyamine Mixture Extraction Acid-Base Extraction (Optional Pre-purification) Crude->Extraction Chromatography Chromatographic Purification Crude->Chromatography Direct Purification Extraction->Chromatography Crystallization Crystallization of Polyamine Salt Chromatography->Crystallization For solid products Analysis Purity Analysis (HPLC, NMR, etc.) Chromatography->Analysis Crystallization->Analysis Analysis->Chromatography Further Purification Needed Pure Pure Synthetic Polyamine Analysis->Pure Meets Purity Specs

Caption: General experimental workflow for synthetic polyamine purification.

References

Technical Support Center: Enhancing the Specificity of N,N'-Bis(8-aminooctyl)-1,8-octanediamine and Related Polyamine Analogue Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the interaction specificity of N,N'-Bis(8-aminooctyl)-1,8-octanediamine and other polyamine analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high specificity with polyamine analogues like this compound?

A1: The primary challenges stem from the inherent nature of polyamines. As polycationic molecules, their interactions are often dominated by non-specific electrostatic attractions to negatively charged macromolecules such as DNA, RNA, and acidic proteins. This can lead to off-target effects and a lack of precise biological activity. The flexible alkyl chains of many polyamine analogues also allow them to adopt multiple conformations, further contributing to non-specific binding.

Q2: How can the chemical structure of a polyamine analogue be modified to improve its binding specificity?

A2: Structural modifications are a key strategy for enhancing specificity.[1] This can be achieved by:

  • Introducing conformational constraints: Incorporating cyclic structures or double bonds into the alkyl chains can reduce the molecule's flexibility, favoring a specific conformation that binds more selectively to the target.

  • Varying the length and substitution of the alkyl chains: Adjusting the length of the carbon chains between the amino groups can optimize the fit within a specific binding pocket. Adding bulky or functional groups to the terminal nitrogens can also introduce steric hindrance that prevents binding to off-targets or create new, specific interactions with the desired target.

  • Creating hybrid molecules: Conjugating the polyamine moiety to a molecule with known specificity for a particular target can effectively guide the polyamine to the desired site of action.

Q3: What are common off-target effects observed with polyamine analogues, and how can they be mitigated?

A3: Common off-target effects include interactions with nucleic acids, leading to alterations in DNA and RNA function, and binding to abundant, negatively charged proteins like serum albumin.[2] Mitochondrial toxicity has also been reported for some polyamine analogues. Mitigation strategies include:

  • Rational drug design: As mentioned in Q2, modifying the structure to be more rigid or to include specific recognition motifs can reduce binding to non-target molecules.

  • Targeted delivery systems: Encapsulating the polyamine analogue in a delivery vehicle (e.g., nanoparticles, liposomes) that is targeted to specific cells or tissues can minimize systemic exposure and off-target interactions.

  • Structure-Activity Relationship (SAR) studies: Systematically synthesizing and testing a series of related analogues can help identify the structural features that contribute to off-target effects, allowing for their removal in subsequent designs.

Q4: How do experimental conditions influence the measurement of polyamine analogue interactions?

A4: Experimental conditions can significantly impact the observed binding affinity and specificity. Key factors to consider include:

  • pH: The charge state of both the polyamine analogue and the target molecule is pH-dependent. It is crucial to perform experiments at a pH that is physiologically relevant and where the desired charge states are maintained.

  • Ionic Strength: The electrostatic component of polyamine interactions is sensitive to the salt concentration of the buffer. High salt concentrations can mask non-specific electrostatic interactions, helping to isolate more specific binding events.

  • Temperature: Binding is a thermodynamic process, and temperature can affect the enthalpy and entropy of the interaction. It is important to maintain a constant and controlled temperature throughout the experiment.

Troubleshooting Guides

Issue 1: High background or non-specific binding in my assay.

  • Possible Cause: The polyamine analogue is interacting non-specifically with surfaces or other molecules in the assay system due to its positive charge.

  • Troubleshooting Steps:

    • Increase Ionic Strength: Gradually increase the salt concentration (e.g., NaCl) in your assay buffer. This can help to disrupt weak, non-specific electrostatic interactions.

    • Include a Blocking Agent: Add a non-interacting protein like Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., Tween-20) to your buffer to block non-specific binding sites on surfaces.

    • Use a Reference Cell/Surface: In techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), use a reference cell or surface to subtract the signal from non-specific interactions.

    • Modify the Analogue: If possible, consider using a structurally related analogue with reduced charge or increased rigidity to decrease non-specific binding.

Issue 2: My polyamine analogue shows low affinity for its intended target.

  • Possible Cause: The binding conditions are not optimal, or the analogue is not a good structural fit for the target's binding site.

  • Troubleshooting Steps:

    • Optimize Buffer Conditions: Systematically vary the pH and ionic strength of your buffer to find the optimal conditions for the interaction.

    • Check Protein/Target Integrity: Ensure that your target protein or molecule is properly folded and active. Use techniques like Circular Dichroism (CD) spectroscopy to confirm its secondary structure.

    • Perform a Competition Assay: Use a known binder to the target to confirm that your analogue is binding to the expected site.

    • Consider Structural Modifications: The analogue may require chemical modification to improve its affinity. Use computational modeling to predict modifications that could enhance binding.

Issue 3: I am observing inconsistent results between experiments.

  • Possible Cause: Variability in sample preparation or experimental setup.

  • Troubleshooting Steps:

    • Ensure Consistent Sample Preparation: Prepare fresh samples for each experiment and accurately determine their concentrations. Polyamines can be prone to degradation, so proper storage is crucial.

    • Degas Buffers: For techniques like ITC and SPR, thoroughly degas all buffers to prevent the formation of air bubbles, which can interfere with the signal.

    • Equilibrate Components: Ensure that all components (e.g., syringe and cell in ITC) are at the same temperature and in buffer with identical composition to minimize artifacts from heats of dilution.

    • Standardize Protocols: Use a detailed and consistent experimental protocol, including incubation times, temperatures, and data analysis parameters.

Quantitative Data on Polyamine Analogue Interactions

The following tables summarize representative binding affinity data for various polyamines and their analogues with different biological targets. This data can be used as a reference for comparing the specificity and affinity of novel compounds.

Table 1: Binding of Polyamines and Analogues to Human Serum Albumin (HSA) - An Example of Non-Specific Interaction

CompoundBinding Constant (K) (M⁻¹)Reference
Spermine1.7 x 10⁴[2]
Spermidine5.4 x 10³[2]
Putrescine3.9 x 10³[2]
1,11-diamino-4,8-diazaundecane (333)9.30 x 10³[2]
3,7,11,15-tetrazaheptadecane·4HCl (BE-333)5.63 x 10²[2]

Note: Higher K values indicate stronger binding.

Table 2: Binding of Polyamines to DNA - Illustrating Electrostatic Interactions

PolyamineTarget DNADissociation Constant (Kd) (M)Reference
SpermineCalf Thymus DNA7.4 x 10⁻⁸[3]
SpermidineCalf Thymus DNASimilar to Spermine[3]
3,3'-iminobispropylamineCalf Thymus DNALower affinity than Spermine[3]

Note: Lower Kd values indicate stronger binding.

Experimental Protocols

Protocol 1: Characterizing Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

  • Ligand Immobilization:

    • Select a sensor chip appropriate for your target (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject your target protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared in the same way but without the ligand to be used for background subtraction.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of your polyamine analogue (analyte) in a suitable running buffer (e.g., HBS-EP+). The buffer should be optimized for pH and ionic strength.

    • Inject the analyte dilutions over both the ligand and reference flow cells at a constant flow rate.

    • Monitor the change in the refractive index in real-time to observe the association phase.

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the ligand flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 2: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of an interaction.

  • Sample Preparation:

    • Prepare the target protein and the polyamine analogue in the exact same, degassed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the analogue.

    • Typically, the target protein is placed in the sample cell at a concentration 10-50 times the estimated Kd, and the polyamine analogue is placed in the syringe at a concentration 10-15 times that of the protein.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature.

    • Perform a series of small injections of the polyamine analogue from the syringe into the protein solution in the sample cell.

    • Measure the heat released or absorbed after each injection.

    • As the protein becomes saturated with the analogue, the heat change per injection will decrease until only the heat of dilution is observed.

  • Data Analysis:

    • Integrate the heat signal for each injection and subtract the heat of dilution (determined from control experiments).

    • Plot the heat change per mole of injectant against the molar ratio of the analogue to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Ka, from which Kd can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Analogue Design & Synthesis cluster_1 Phase 2: In Vitro Specificity Assessment cluster_2 Phase 3: Cellular & In Vivo Validation A Hypothesis & Target Identification B Computational Modeling A->B C Synthesis of Analogues B->C D Binding Affinity Assays (SPR, ITC, FP) C->D F Data Analysis (Kd, Specificity) D->F E Off-Target Profiling (e.g., DNA, HSA binding) E->F G Cell-based Assays F->G H Animal Models G->H I Toxicity & Efficacy H->I I->A Iterative Refinement

Caption: A generalized experimental workflow for enhancing the specificity of polyamine analogues.

Specificity_Factors cluster_Analogue Polyamine Analogue Properties cluster_Target Target Properties cluster_Environment Experimental Environment center Interaction Specificity A1 Charge Distribution A1->center A2 Conformational Rigidity A2->center A3 Size & Shape A3->center A4 Functional Groups A4->center T1 Binding Pocket Geometry T1->center T2 Surface Charge T2->center T3 Hydrophobicity T3->center E1 pH E1->center E2 Ionic Strength E2->center E3 Temperature E3->center

Caption: Key factors influencing the interaction specificity of polyamine analogues.

References

Validation & Comparative

A Comparative Analysis of N,N'-Bis(8-aminooctyl)-1,8-octanediamine with the Natural Polyamines Spermine and Spermidine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and therapeutic development, polyamines play a pivotal role in fundamental processes such as cell growth, proliferation, and apoptosis. The natural polyamines, spermine and spermidine, are ubiquitous in eukaryotic cells and are essential for normal cellular function.[1] In contrast, synthetic long-chain polyamine analogues, such as N,N'-Bis(8-aminooctyl)-1,8-octanediamine, are being explored for their potential as anticancer agents due to their distinct effects on cellular processes. This guide provides an objective comparison of the structural and functional characteristics of this compound with spermine and spermidine, supported by experimental data and detailed methodologies.

Structural and Physicochemical Properties

Spermine and spermidine are characterized by their short alkyl chains separating primary and secondary amine groups. This compound, a synthetic analogue, features a significantly longer hydrocarbon backbone. This structural difference is hypothesized to be a key determinant of their distinct biological activities.

PropertyThis compoundSpermineSpermidine
Chemical Formula C24H55N5C10H26N4C7H19N3
Molecular Weight 413.73 g/mol 202.34 g/mol 145.25 g/mol
Structure Long, flexible aliphatic chain with five amino groupsShorter aliphatic chain with four amino groupsShorter aliphatic chain with three amino groups
Key Feature Extended hydrophobic regions between amine groupsCompact structure with regularly spaced positive charges at physiological pHCompact structure with regularly spaced positive charges at physiological pH

Comparative Biological Activities

While direct comparative experimental data for this compound is limited, studies on structurally similar long-chain polyamine analogues provide insights into its potential biological effects in contrast to spermine and spermidine.

Cell Proliferation and Cytotoxicity

Spermine and spermidine are essential for cell proliferation.[1] In contrast, many long-chain polyamine analogues exhibit potent cytotoxic effects, particularly against cancer cells.[2][3] This is attributed to their ability to interfere with the functions of natural polyamines.

For instance, a structurally related long-chain polyamine, αN,ωN-bis(ethyl) octamine (SL-11160), has demonstrated significant growth inhibitory effects against human prostate cancer cell lines.[3]

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssayIC50 / ID50Reference
αN,ωN-bis(ethyl) octamine (SL-11160)LnCap (Prostate Cancer)MTT Assay< 1 µM[3]
αN,ωN-bis(ethyl) octamine (SL-11160)DU-145 (Prostate Cancer)MTT Assay< 1 µM[3]
αN,ωN-bis(ethyl) octamine (SL-11160)DuPro (Prostate Cancer)MTT Assay< 1 µM[3]
αN,ωN-bis(ethyl) octamine (SL-11160)PC-3 (Prostate Cancer)MTT Assay< 1 µM[3]
SpermineA549 (NSCLC)MTT Assay> 100 µM (approx.)[4]
SpermineH1299 (NSCLC)MTT Assay> 100 µM (approx.)[4]

Note: Data for spermine is estimated from graphical representations in the cited source. Direct IC50 values were not provided.

Interaction with DNA

Polyamines, being polycationic at physiological pH, interact with the negatively charged phosphate backbone of DNA, leading to DNA condensation and stabilization.[5] The longer and more flexible structure of this compound likely results in a different mode of DNA interaction compared to the more compact spermine and spermidine. Long-chain polyamines have been shown to be efficient DNA aggregators, a property that generally correlates with their cytotoxicity.[3] This enhanced aggregation may be due to the ability of the longer alkyl chains to bridge more distant DNA segments.

Table 2: Comparative Effects on DNA Thermal Stability

CompoundDNA TypeEffect on TmReference
SpermineDuplex DNASignificant increase[5][6]
SpermidineDuplex DNAModerate increase[5][6]
Long-chain Polyamines (general)Duplex DNAExpected to be a strong stabilizerInferred from structural properties
Enzyme Regulation

The intracellular concentrations of spermine and spermidine are tightly regulated by a complex interplay of biosynthetic and catabolic enzymes, including ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT). Synthetic polyamine analogues can significantly disrupt this balance. Many long-chain analogues are known to induce SSAT activity, leading to the depletion of natural polyamines.[7]

Signaling Pathways and Experimental Workflows

The differential effects of natural polyamines and their synthetic analogues can be visualized through their impact on key cellular pathways and the workflows used to study them.

Polyamine Biosynthesis and Catabolism Figure 1. Polyamine Biosynthesis and Catabolism Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT ODC->Putrescine SRM->Spermidine SMS->Spermine N1_acetylspermidine N1-acetylspermidine SSAT->N1_acetylspermidine N1_acetylspermine N1-acetylspermine SSAT->N1_acetylspermine PAO PAO PAO->Putrescine PAO->Spermidine N1_acetylspermidine->PAO N1_acetylspermine->PAO LongChainPolyamine N,N'-Bis(8-aminooctyl) -1,8-octanediamine LongChainPolyamine->ODC Inhibits LongChainPolyamine->SSAT Induces

Figure 1. Polyamine Biosynthesis and Catabolism Pathway

Experimental Workflow for Cytotoxicity Figure 2. Cytotoxicity Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed Cancer Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 2. Cytotoxicity Assay Workflow

Detailed Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of polyamine analogues.[3]

  • Cell Seeding: Plate cancer cells (e.g., LnCap, DU-145) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, spermine, and spermidine in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

DNA Thermal Melting (Tm) Assay

This protocol is based on standard methods for determining the effect of ligands on DNA stability.[5][8]

  • Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) at a concentration of 20-50 µM in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). Add varying concentrations of this compound, spermine, or spermidine to the DNA solutions.

  • Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Analysis: Plot absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol is a non-radioactive HPLC-based method.[9]

  • Cell Lysate Preparation: Culture cells to be tested and treat with the desired polyamine analogue. Harvest the cells, wash with cold PBS, and lyse in a buffer containing a protease inhibitor cocktail. Centrifuge to obtain the cytosolic fraction.

  • Enzymatic Reaction: In a microcentrifuge tube, combine the cell extract, acetyl-CoA, and a fluorescently labeled substrate such as N1-dansylnorspermine. Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination and Sample Preparation: Stop the reaction by adding a strong acid (e.g., perchloric acid). Centrifuge to precipitate proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with fluorescence detection to separate and quantify the acetylated product.

  • Data Analysis: Calculate the SSAT activity based on the amount of acetylated product formed per unit time per milligram of protein.

Conclusion

The available evidence, primarily from studies on structurally similar long-chain polyamine analogues, suggests that this compound likely possesses distinct biological activities compared to the natural polyamines spermine and spermidine. Its extended structure may confer potent cytotoxic effects against cancer cells, superior DNA aggregation properties, and the ability to significantly alter intracellular polyamine homeostasis by inducing SSAT activity. These characteristics make it and other long-chain polyamines promising candidates for further investigation in drug development, particularly in oncology. Further direct comparative studies are warranted to fully elucidate the mechanisms of action of this compound and to validate its therapeutic potential.

References

"comparative study of long-chain polyamine analogues in cancer therapy"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the therapeutic potential and mechanistic underpinnings of novel polyamine analogues in cancer treatment, supported by experimental data for researchers, scientists, and drug development professionals.

Long-chain polyamine analogues represent a promising class of therapeutic agents in oncology, exploiting the dysregulated polyamine metabolism characteristic of many cancers. These synthetic compounds mimic natural polyamines like spermidine and spermine, allowing them to enter cancer cells via the polyamine transport system. However, once inside, they disrupt the delicate balance of polyamine homeostasis, leading to cytostatic or cytotoxic effects. This guide provides a comparative overview of several key long-chain polyamine analogues, presenting their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Performance Comparison of Long-Chain Polyamine Analogues

The therapeutic efficacy of long-chain polyamine analogues is often initially assessed by their ability to inhibit cancer cell growth, quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several prominent analogues across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell culture media, incubation times, and assay methods.

AnalogueCancer TypeCell LineIC50 (µM)Reference
BENSpm (DENSpm) Melanoma2 - 180[1]
ProstatePC-3, TSU-pr1, DU-145, JCA-1Micromolar concentrations[2]
CGC-11047 (PG-11047) Non-Small Cell LungA549~0.1[3]
Non-Small Cell LungH157~0.5[3]
Small Cell LungH69~0.5[3]
Small Cell LungH82>0.5[3]
ColonHCT1168.0[4]
SBP-101 (Ivospemin) Lung AdenocarcinomaA5494.9[5][6]
Lung AdenocarcinomaH1576.3[5][6]
Pancreatic AdenocarcinomaAsPc-14.4[5][6]
Pancreatic AdenocarcinomaBxPC-38.6[5][6]
Ovarian AdenocarcinomaCaOV-31.3[5][6]
Ovarian AdenocarcinomaSk-OV-31.6[5][6]

Table 1: In Vitro Cytotoxicity (IC50) of Long-Chain Polyamine Analogues in Various Cancer Cell Lines.

The data indicates that these analogues exhibit potent anti-proliferative activity across a range of cancer types, with IC50 values often in the low micromolar to nanomolar range. Notably, SBP-101 and CGC-11047 show significant efficacy in lung, pancreatic, and ovarian cancer cell lines.

Mechanism of Action: Disrupting Polyamine Homeostasis

Long-chain polyamine analogues exert their anticancer effects through a multi-pronged approach that fundamentally alters the polyamine metabolic landscape within cancer cells. Their primary mechanisms include:

  • Competitive Uptake: Analogues utilize the polyamine transport system (PTS), which is often upregulated in cancer cells, to gain entry, thereby competing with natural polyamines.

  • Downregulation of Polyamine Biosynthesis: Upon accumulation, these analogues trigger feedback inhibition of the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).

  • Induction of Polyamine Catabolism: A critical feature of many potent analogues is their ability to strongly induce the catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX). This leads to the rapid degradation of natural polyamines.

  • Depletion of Intracellular Polyamine Pools: The combined effect of reduced synthesis and increased catabolism results in a profound depletion of intracellular putrescine, spermidine, and spermine levels, which are essential for cell proliferation and survival.

The following table summarizes the effects of selected analogues on key enzymes and polyamine levels.

AnalogueEffect on ODC ActivityEffect on SSAT ActivityEffect on Intracellular Polyamine Pools
BENSpm DownregulationStrong InductionDepletion of putrescine, spermidine, and spermine
CGC-11047 Profound DownregulationSignificant InductionDepletion of all three polyamines
SBP-101 Robust DownregulationModest InductionDepletion of putrescine and spermidine

Table 2: Mechanistic Effects of Long-Chain Polyamine Analogues on Polyamine Metabolism.

Signaling Pathways and Experimental Workflows

The intricate regulation of polyamine metabolism is intertwined with major oncogenic signaling pathways. The diagram below illustrates the central role of polyamine metabolism and the points of intervention by long-chain polyamine analogues.

Polyamine_Metabolism_Signaling_Pathway Polyamine Metabolism and its Interplay with Oncogenic Signaling cluster_oncogenes Oncogenic Drivers cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism MYC MYC ODC ODC MYC->ODC Upregulates RAS_RAF RAS-RAF-MEK-ERK RAS_RAF->ODC Upregulates PI3K_mTOR PTEN-PI3K-mTORC1 AdoMetDC AdoMetDC PI3K_mTOR->AdoMetDC Upregulates Ornithine Ornithine Ornithine->ODC Putrescine Putrescine ODC->Putrescine Putrescine->AdoMetDC Spermidine Spermidine AdoMetDC->Spermidine Spermine Spermine Spermidine->Spermine SSAT SSAT Spermidine->SSAT Spermine->SSAT N1_acetylspermidine N1-acetylspermidine SSAT->N1_acetylspermidine N1_acetylspermine N1-acetylspermine SSAT->N1_acetylspermine SMOX SMOX SMOX->Spermidine N1_acetylspermine->SMOX Analogue Long-Chain Polyamine Analogue Analogue->ODC Downregulates Analogue->AdoMetDC Downregulates Analogue->SSAT Induces Analogue->SMOX Induces PTS Polyamine Transport System (PTS) Analogue->PTS Enters cell via

Caption: Polyamine metabolism pathway and its regulation by oncogenes, with points of intervention by long-chain polyamine analogues.

The evaluation of these analogues typically follows a structured experimental workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow Experimental Workflow for Evaluating Polyamine Analogues cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Assays cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50 determination) Cell_Culture->Cytotoxicity Mechanism Mechanistic Studies Cytotoxicity->Mechanism ODC_Assay ODC Activity Assay Mechanism->ODC_Assay SSAT_Assay SSAT Activity Assay Mechanism->SSAT_Assay HPLC HPLC for Polyamine Pools Mechanism->HPLC Western_Blot Western Blot (ODC, SSAT, SMOX) Mechanism->Western_Blot Xenograft Tumor Xenograft Model Establishment Mechanism->Xenograft Promising candidates Treatment Analogue Treatment Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Toxicity Toxicity Assessment Treatment->Toxicity Ex_Vivo Ex Vivo Analysis (Tumor/Tissue) Monitoring->Ex_Vivo

Caption: A typical experimental workflow for the preclinical evaluation of long-chain polyamine analogues in cancer therapy.

Detailed Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This assay measures the activity of ODC by quantifying the release of 14CO2 from [14C]-L-ornithine.

Materials:

  • Cell or tissue lysates

  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

  • Reaction mix: 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 1.56 mM DTT, and 0.1 µCi [1-14C]-L-ornithine

  • Scintillation vials

  • Filter paper saturated with 0.1 M NaOH

  • 0.1 M NaOH

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare cell or tissue lysates in assay buffer.

  • Add 50 µL of lysate to a microcentrifuge tube.

  • Place the microcentrifuge tube inside a scintillation vial containing filter paper saturated with 0.1 M NaOH to capture the released 14CO2.[7]

  • Initiate the reaction by adding 200 µL of the reaction mix to the microcentrifuge tube.[7]

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a strong acid (e.g., 2 M citric acid or 10% trichloroacetic acid).

  • Allow the 14CO2 to be fully trapped by the NaOH-saturated filter paper by incubating for an additional period (e.g., 30-60 minutes) at room temperature.

  • Remove the microcentrifuge tube and add scintillation cocktail to the vial.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Normalize the results to the protein concentration of the lysate.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay (Spectrophotometric Method)

This assay measures SSAT activity by monitoring the increase in absorbance at 324 nm resulting from the reaction of the free sulfhydryl group of Coenzyme A (CoASH), a product of the SSAT-catalyzed reaction, with 4,4'-dithiopyridine.[8]

Materials:

  • Cell or tissue lysates

  • Assay buffer: 50 mM Tris-HCl (pH 7.5)

  • Substrate solution: Spermidine or spermine

  • Acetyl-CoA

  • 4,4'-dithiopyridine

  • Spectrophotometer

Procedure:

  • Prepare cell or tissue lysates in an appropriate buffer.

  • Prepare the assay mixture in a cuvette containing 50 mM Tris-HCl (pH 7.5) and 0.2 mM 4,4'-dithiopyridine.[8]

  • Add the substrate (spermidine or spermine) and acetyl-CoA to the assay mixture.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Continuously monitor the increase in absorbance at 324 nm at a constant temperature (e.g., 37°C).

  • Calculate the enzyme activity using the molar absorption coefficient of the product (19,800 M-1cm-1).[8]

  • Normalize the results to the protein concentration of the lysate.

Intracellular Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of intracellular polyamines (putrescine, spermidine, and spermine) and their analogues. Pre-column derivatization with a fluorescent tag is commonly employed to enhance detection sensitivity.

Materials:

  • Cell pellets

  • Perchloric acid (PCA) or similar acid for extraction

  • Dansyl chloride or o-phthalaldehyde (OPA) for derivatization

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

  • Acetonitrile and water (HPLC grade)

  • Polyamine standards

Procedure:

  • Extraction:

    • Harvest and wash the cell pellet.

    • Lyse the cells by adding a cold acid solution (e.g., 0.2 M PCA) and incubating on ice.

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • Mix the supernatant with the derivatizing agent (e.g., dansyl chloride or OPA) and an appropriate buffer.

    • Incubate to allow the reaction to complete.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the polyamines using a gradient elution with a mobile phase typically consisting of acetonitrile and water.

    • Detect the fluorescently labeled polyamines using a fluorescence detector with appropriate excitation and emission wavelengths.

    • Quantify the polyamines by comparing their peak areas to those of known standards.

  • Data Analysis:

    • Normalize the polyamine concentrations to the cell number or total protein content.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of a long-chain polyamine analogue in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel or Cultrex BME (optional, to improve tumor take rate)

  • Long-chain polyamine analogue formulated for injection

  • Calipers for tumor measurement

  • Anesthesia and surgical tools for cell implantation

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture.

    • Resuspend the cells in a suitable medium (e.g., PBS or serum-free media), optionally mixed with Matrigel or Cultrex BME.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Treatment Administration:

    • Administer the polyamine analogue via the desired route (e.g., intraperitoneal, intravenous, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

    • Monitor the body weight and general health of the mice as indicators of toxicity.

  • Study Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and, if required, process them for further analysis (e.g., histology, Western blot, HPLC).

    • Compare the tumor growth rates and final tumor weights between the control and treatment groups to determine the in vivo efficacy of the analogue.

Conclusion

Long-chain polyamine analogues continue to be a fertile area of research in cancer therapy. Their ability to selectively target the dysregulated polyamine metabolism in cancer cells offers a promising therapeutic window. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development in this field, ultimately aiming to translate these promising preclinical findings into effective clinical treatments for cancer patients.

References

"assessing the specificity of N,N'-Bis(8-aminooctyl)-1,8-octanediamine's biological activity"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of drug development, particularly in oncology, polyamine metabolism has emerged as a critical target. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. This has led to the development of synthetic polyamine analogs designed to interfere with polyamine homeostasis. This guide provides a comparative assessment of the biological activity of long-chain N,N'-bis-alkylated polyamine analogs, with a focus on their specificity and mechanism of action. Due to the limited availability of public data on N,N'-Bis(8-aminooctyl)-1,8-octanediamine, this guide will focus on structurally related and well-characterized long-chain polyamine analogs to provide a relevant comparative framework.

The analogs discussed herein are synthetic molecules that mimic natural polyamines like spermine and spermidine. Their design, often featuring longer alkyl chains than their natural counterparts, aims to enhance their cellular uptake and biological effect. These compounds typically exert their influence by modulating key enzymes in the polyamine metabolic pathway, leading to antiproliferative and cytotoxic effects in cancer cells.

Comparative Biological Activity of Long-Chain Polyamine Analogs

The biological activity of long-chain polyamine analogs is often assessed by their ability to inhibit cancer cell growth. The following table summarizes the in vitro cytotoxic activity of several key long-chain polyamine analogs against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N¹,N¹¹-Bis(ethyl)norspermine (BENSpm) DU-145 (Prostate)~1[1]
LNCaP (Prostate)~5[1]
PC-3 (Prostate)~2.5[2]
PANC-1 (Pancreatic)Not specified, but showed significant antitumor activity in vivo[3]
N¹,N¹⁴-Bis(ethyl)homospermine (BEHSPM) PANC-1 (Pancreatic)Not specified, but showed antitumor activity in vivo[3]
SL-11159 (Decamine) PC-3 (Prostate)< 1[4]
SL-11226 (Dodecamine) PC-3 (Prostate)< 1[4]
SL-11227 (trans-Tetradecamine) PC-3 (Prostate)< 1[4]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency.

Experimental Protocols

The assessment of the biological activity and specificity of these polyamine analogs involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., PC-3, DU-145, LNCaP for prostate cancer; PANC-1 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the polyamine analogs for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Solubilization and Measurement: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

2. Polyamine Pool Analysis

This method quantifies the intracellular concentrations of natural polyamines (putrescine, spermidine, and spermine) and the synthetic analog.

  • Cell Lysis: After treatment with the polyamine analog, cells are harvested and lysed using perchloric acid.

  • Dansylation: The polyamines in the cell lysate are derivatized with dansyl chloride.

  • HPLC Analysis: The dansylated polyamines are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.

  • Data Analysis: The intracellular concentrations of each polyamine are calculated based on a standard curve and normalized to the total protein content of the cell lysate.

3. Enzyme Activity Assays

These assays measure the activity of key enzymes in the polyamine metabolic pathway.

  • Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity: Cell lysates are incubated with acetyl-CoA and spermidine. The product, N¹-acetylspermidine, is quantified by HPLC.

  • Ornithine Decarboxylase (ODC) Activity: The activity of ODC, the rate-limiting enzyme in polyamine biosynthesis, is determined by measuring the release of ¹⁴CO₂ from L-[1- ¹⁴C]ornithine.

Mechanism of Action and Signaling Pathways

Long-chain polyamine analogs primarily exert their effects by impacting the polyamine metabolic pathway. The diagram below illustrates the general mechanism.

Polyamine_Metabolism_Modulation cluster_0 Cell Membrane cluster_1 Intracellular Effects Polyamine Analog Polyamine Analog Polyamine Transport System Polyamine Transport System Polyamine Analog->Polyamine Transport System Uptake Analog Accumulation Analog Accumulation Polyamine Transport System->Analog Accumulation ODC Ornithine Decarboxylase (ODC) Analog Accumulation->ODC Downregulation SSAT Spermidine/Spermine N¹-acetyltransferase (SSAT) Analog Accumulation->SSAT Induction DNA Aggregation DNA Aggregation Analog Accumulation->DNA Aggregation Direct Interaction Natural Polyamines Depletion of Natural Polyamines ODC->Natural Polyamines Reduced Synthesis SSAT->Natural Polyamines Catabolism Cell Growth Inhibition Cell Growth Inhibition Natural Polyamines->Cell Growth Inhibition DNA Aggregation->Cell Growth Inhibition Specificity_Assessment_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cancer Cells Cancer Cells IC50 Determination IC50 Determination (MTT Assay) Cancer Cells->IC50 Determination Normal Cells Normal Cells Normal Cells->IC50 Determination Mechanism Studies Mechanism of Action Studies (Polyamine pools, Enzyme assays) IC50 Determination->Mechanism Studies Selectivity Index Xenograft Model Tumor Xenograft Model in Mice Mechanism Studies->Xenograft Model Candidate Selection Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Xenograft Model->Toxicity Assessment

References

Unraveling the Molecular Interactions of a Long-Chain Polyamine Analogue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions of synthetic polyamines is crucial for designing novel therapeutic agents. This guide provides a comparative analysis of N-(8-Aminooctyl)-1,8-octanediamine, a long-chain polyamine analogue, with other well-studied natural and synthetic polyamines. While direct experimental data for N-(8-Aminooctyl)-1,8-octanediamine is limited, this guide leverages data from structurally similar compounds to infer its potential interaction profile with key biological macromolecules.

Comparative Analysis of Polyamine-DNA Interactions

Polyamines are cationic molecules that readily interact with negatively charged macromolecules such as DNA. This interaction is primarily electrostatic and plays a significant role in DNA condensation, stabilization, and gene regulation. The binding affinity of various polyamines to DNA has been quantified using techniques like spectroscopy, providing valuable comparative data.

Below is a summary of binding constants (K) for the interaction of several polyamines with calf thymus DNA. A higher binding constant indicates a stronger interaction.

Polyamine/AnalogueChemical NameTypeBinding Constant (K) M⁻¹
Spermine (Spm) N,N'-Bis(3-aminopropyl)butane-1,4-diamineNatural2.3 (±1.1) x 10⁵[1][2]
Spermidine (Spd) N-(3-Aminopropyl)butane-1,4-diamineNatural1.4 (±0.6) x 10⁵[1][2]
Putrescine (Put) Butane-1,4-diamineNatural1.02 (±0.5) x 10⁵[1][2]
Analogue 333 1,11-Diamino-4,8-diazaundecaneSynthetic1.90 (±0.5) x 10⁴[1][2]
Analogue BE-333 3,7,11,15-TetraazaheptadecaneSynthetic6.4 (±1.7) x 10⁴[1][2]
Analogue BE-3333 3,7,11,15,19-PentazahenicosaneSynthetic4.7 (±1.4) x 10⁴[1][2]
N-(8-Aminooctyl)-1,8-octanediamine N'-(8-aminooctyl)octane-1,8-diamineSyntheticData not available

Based on its long aliphatic chains and multiple amino groups, it is hypothesized that N-(8-Aminooctyl)-1,8-octanediamine would exhibit significant binding to DNA, potentially comparable to or stronger than the synthetic analogues listed. The extended length of its hydrocarbon chains might also introduce hydrophobic interactions in addition to the primary electrostatic forces.

Experimental Protocols for Studying Molecular Interactions

To elucidate the binding characteristics of N-(8-Aminooctyl)-1,8-octanediamine, several established experimental protocols can be employed.

Isothermal Titration Calorimetry (ITC) for Polyamine-DNA/Protein Interaction

ITC is a powerful technique for the thermodynamic characterization of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of the target macromolecule (DNA or protein) in a suitable buffer (e.g., phosphate or Tris buffer) at a known concentration.

    • Prepare a solution of the polyamine ligand (e.g., N-(8-Aminooctyl)-1,8-octanediamine) in the same buffer at a concentration typically 10-20 times higher than the macromolecule.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the macromolecule solution into the sample cell of the calorimeter.

    • Load the polyamine solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

    • Initiate the titration, where small aliquots of the polyamine solution are injected into the sample cell.

  • Data Analysis:

    • The raw data, a series of heat-burst peaks for each injection, is integrated to obtain the heat change per injection.

    • The integrated heat data is then plotted against the molar ratio of ligand to macromolecule.

    • This binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

SPR is a label-free optical technique for monitoring biomolecular interactions in real time. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) can be calculated.

Protocol Outline:

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry (e.g., carboxymethylated dextran for amine coupling).

    • Immobilize one of the interactants (the "ligand," typically the protein or biotinylated DNA) onto the sensor chip surface.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • SPR Measurement:

    • Prepare a series of dilutions of the other interactant (the "analyte," e.g., the polyamine) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of analyte binding to the immobilized ligand. This is recorded as a sensorgram.

    • After the association phase, inject running buffer alone to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association and dissociation rate constants.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.

Signaling Pathway Involvement of Polyamines

Polyamines are deeply integrated into cellular signaling networks, particularly those governing cell growth, proliferation, and apoptosis. The regulation of polyamine metabolism is tightly linked to major signaling pathways such as mTORC1. The diagram below illustrates the central role of polyamine metabolism in cell growth signaling.

Polyamine_Metabolism_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling & Metabolism Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Amino Acids (e.g., Ornithine) Nutrients->mTORC1 Activates Putrescine Putrescine Nutrients->Putrescine Precursor ODC Ornithine Decarboxylase (ODC) mTORC1->ODC Upregulates ODC->Putrescine Synthesizes Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Cell_Growth Cell Growth & Proliferation Spermidine->Cell_Growth Promotes Spermine->Cell_Growth Promotes

Caption: Polyamine metabolism pathway and its role in cell growth signaling.

This guide provides a foundational understanding of the potential molecular interactions of N-(8-Aminooctyl)-1,8-octanediamine by comparing it with known polyamines. The detailed experimental protocols offer a roadmap for researchers to empirically determine its specific binding characteristics and further elucidate its biological function. The signaling pathway diagram highlights the critical role of polyamines in cellular processes, underscoring the importance of such research in the development of novel therapeutics.

References

The Reproducibility Challenge: A Comparative Guide to N,N'-Bis(8-aminooctyl)-1,8-octanediamine in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental reproducibility of N,N'-Bis(8-aminooctyl)-1,8-octanediamine reveals a significant gap in dedicated research. While this long-chain polyamine holds theoretical promise in various applications, particularly as a non-viral gene transfection reagent, a lack of specific studies evaluating its experimental consistency necessitates a cautious and well-informed approach from researchers. This guide provides a comparative analysis of this compound against established alternatives, focusing on a key potential application: gene delivery. It further outlines critical factors influencing experimental reproducibility and offers standardized protocols to aid researchers in achieving more reliable and comparable results.

This compound, with its multiple amine groups, possesses the cationic properties necessary to interact with negatively charged molecules like DNA, making it a candidate for gene transfection.[1][2] Polyamines, in general, are known to play crucial roles in cellular processes and have been explored for their potential in drug delivery and gene therapy.[3][4][5] However, the leap from theoretical potential to reliable experimental tool is contingent on reproducible performance, an area that remains uninvestigated for this specific compound.

A Comparative Landscape: this compound vs. Established Transfection Reagents

In the absence of direct quantitative data for this compound, a qualitative comparison with widely-used transfection reagents can guide researchers in their experimental design.

FeatureThis compound (Hypothetical)Polyethylenimine (PEI)Lipid-Based Reagents (e.g., Lipofectamine)
Mechanism of Action Electrostatic interaction between cationic amine groups and anionic phosphate backbone of DNA, facilitating condensation and cellular uptake.High cationic charge density allows for efficient DNA condensation and endosomal escape through the "proton sponge" effect.[6]Encapsulation of nucleic acids within lipid nanoparticles (lipoplexes) that fuse with the cell membrane for delivery.[7][8]
Potential Advantages Potentially lower cytotoxicity compared to high molecular weight polymers. Biodegradability could be a factor depending on intracellular enzymatic activity.High transfection efficiency in a wide range of cell lines. Cost-effective.[6][9]High transfection efficiency, particularly in sensitive and primary cells. Commercially optimized formulations with consistent performance.
Potential Disadvantages Unknown transfection efficiency and cytotoxicity profile. Lack of optimized protocols and established performance data introduces high experimental variability.Can exhibit significant cytotoxicity, which is dependent on molecular weight and concentration.Higher cost. Some formulations can be cytotoxic and may require optimization for different cell types.
Reproducibility Factors Purity of the compound, precise concentration, formation of DNA complexes, cell type dependency.Purity, molecular weight distribution, degree of branching, pH of the solution, and N/P ratio (ratio of nitrogen in PEI to phosphate in DNA).[10]Lipid composition and quality, lipoplex formation protocol, serum presence in media, and cell density.

Enhancing Experimental Reproducibility: A Methodological Framework

The lack of standardized protocols is a major hurdle in ensuring the reproducibility of experiments with novel compounds.[10] The following detailed methodologies are provided for a hypothetical gene transfection experiment using this compound, alongside general best practices to minimize variability.

Key Experimental Protocol: Plasmid DNA Transfection of Mammalian Cells

Objective: To introduce a plasmid expressing a reporter gene (e.g., GFP) into a mammalian cell line (e.g., HEK293) using this compound as the transfection reagent.

Materials:

  • This compound (CAS No: 39202-36-3)[11][12][13]

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA (e.g., pEGFP-N1) at a concentration of 1 µg/µL in sterile, endotoxin-free water

  • Opti-MEM I Reduced Serum Medium

  • Sterile, nuclease-free microcentrifuge tubes

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete DMEM. Ensure cells are evenly distributed and reach 70-80% confluency at the time of transfection.

  • Preparation of this compound Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water. Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Formation of DNA-Polyamine Complexes:

    • For each well to be transfected, dilute 1 µg of plasmid DNA in 50 µL of Opti-MEM in a microcentrifuge tube.

    • In a separate tube, dilute the desired amount of the this compound stock solution in 50 µL of Opti-MEM. A range of polyamine:DNA ratios (w/w) should be tested to optimize transfection efficiency and minimize cytotoxicity (e.g., 1:1, 2:1, 5:1, 10:1).

    • Add the diluted DNA to the diluted polyamine solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Gently add the 100 µL of the DNA-polyamine complex mixture dropwise to the cells in the 24-well plate.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours of incubation, replace the medium with 500 µL of fresh, pre-warmed complete DMEM.

    • Continue to incubate the cells for 24-48 hours.

  • Analysis:

    • Assess transfection efficiency by observing GFP expression using a fluorescence microscope.

    • For quantitative analysis, lyse the cells and measure GFP fluorescence using a plate reader or perform flow cytometry.

    • Assess cytotoxicity using an MTT assay or by observing cell morphology and viability under a microscope.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA Complex DNA-Polyamine Complex DNA->Complex Polyamine This compound Polyamine->Complex Cells Mammalian Cells Complex->Cells TransfectedCells Transfected Cells Cells->TransfectedCells Microscopy Fluorescence Microscopy TransfectedCells->Microscopy FlowCytometry Flow Cytometry TransfectedCells->FlowCytometry Cytotoxicity Cytotoxicity Assay TransfectedCells->Cytotoxicity

Caption: Experimental workflow for gene transfection.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Complex DNA-Polyamine Complex EndocytosedComplex Endocytosed Complex Complex->EndocytosedComplex Endocytosis EndosomalEscape Endosomal Escape EndocytosedComplex->EndosomalEscape ReleasedDNA Released DNA EndosomalEscape->ReleasedDNA NuclearEntry Nuclear Entry ReleasedDNA->NuclearEntry Translation Translation Protein Expressed Protein Translation->Protein Transcription Transcription NuclearEntry->Transcription mRNA mRNA Transcription->mRNA mRNA->Translation

Caption: Cellular pathway of non-viral gene delivery.

References

Benchmarking N,N'-Bis(8-aminooctyl)-1,8-octanediamine Against Known DNA Binders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel polyamine N,N'-Bis(8-aminooctyl)-1,8-octanediamine against established DNA binding agents. Due to the limited availability of experimental data for this compound, this document serves as a foundational benchmark, presenting comprehensive data on well-characterized DNA binders and detailing the requisite experimental protocols to facilitate a thorough evaluation of this promising new compound.

Introduction to this compound

This compound is a synthetic polyamine with a long aliphatic chain interspersed with secondary and primary amine groups. Its structure suggests a potential for strong electrostatic interactions with the negatively charged phosphate backbone of DNA, positioning it as a candidate for investigation as a DNA binding agent. Polyamines are known to play crucial roles in cellular processes through their interaction with nucleic acids, influencing DNA condensation, gene expression, and cell proliferation.[1]

Comparative Analysis of DNA Binding Affinity

To establish a performance baseline, the DNA binding affinities of several well-known DNA binders are presented below. These compounds represent different binding modes: intercalation (Ethidium Bromide) and minor groove binding (Hoechst 33258, Spermine, and Spermidine).

CompoundBinding ModeDissociation Constant (Kd)Association Constant (Ka)Experimental ConditionsReference
Hoechst 33258 Minor Groove1-10 nM (high affinity)5.5 x 10⁸ M⁻¹Calf thymus DNA[2][3]
~1000 nM (low affinity)[2]
Ethidium Bromide Intercalation-0.31 µM⁻¹Calf thymus DNA[4]
3.71 x 10⁴ M⁻¹Calf thymus DNA[5]
Spermine Minor Groove----
Spermidine Minor Groove-6 x 10⁵ M⁻¹1 mM sodium cacodylate, pH 7.5[6]
3 x 10² M⁻¹0.3 M NaCl[6]

Note: The binding affinity of polyamines like spermine and spermidine is highly dependent on ionic strength.[6] A direct comparison of reported constants requires careful consideration of the experimental buffer conditions. Currently, no experimental data on the DNA binding affinity of this compound has been published.

Comparative Cytotoxicity

The cytotoxic potential of a DNA binder is a critical parameter in drug development. The following table summarizes available data for the benchmark compounds.

CompoundCell LineIC50 ValueAssayReference
Hoechst 33258 VariousVariesVarious[3]
Ethidium Bromide VariousVariesVarious-
Spermine VariousVariesVarious-
Spermidine VariousVariesVarious-

Note: IC50 values are highly dependent on the cell line and the specific cytotoxicity assay used. No cytotoxicity data for this compound is currently available.

Experimental Protocols for Benchmarking

To ascertain the DNA binding and cytotoxic properties of this compound, the following established experimental protocols are recommended.

DNA Binding Affinity Determination

1. Fluorescence Titration Assay

This method relies on the change in fluorescence of a DNA-bound dye upon displacement by the test compound.

  • Materials:

    • Calf thymus DNA (or a specific DNA sequence of interest)

    • Ethidium Bromide (or another suitable fluorescent DNA probe)

    • This compound

    • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

    • Fluorometer

  • Procedure:

    • Prepare a solution of DNA and the fluorescent probe in the assay buffer.

    • Record the initial fluorescence intensity.

    • Incrementally add aliquots of this compound to the solution.

    • After each addition, allow the system to equilibrate and record the fluorescence intensity.

    • The decrease in fluorescence, due to the displacement of the probe by the test compound, is used to calculate the binding affinity (Kd).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Materials:

    • Calf thymus DNA (or a specific DNA sequence of interest)

    • This compound

    • Assay buffer

    • Isothermal Titration Calorimeter

  • Procedure:

    • Place the DNA solution in the sample cell of the calorimeter.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small injections of the compound into the DNA solution.

    • The heat released or absorbed upon binding is measured after each injection.

    • The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7]

Cytotoxicity Assessment

1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Cell culture medium and supplements

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC50 value.[8]

2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytoplasmic enzyme LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.

  • Materials:

    • Human cancer cell line

    • Cell culture medium and supplements

    • This compound

    • LDH assay kit

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of the test compound.

    • After the incubation period, collect the cell culture supernatant.

    • Add the LDH assay reagents to the supernatant according to the kit manufacturer's instructions.

    • Incubate to allow the enzymatic reaction to proceed.

    • Measure the absorbance at the recommended wavelength.

    • The amount of LDH released is proportional to the number of dead cells.

Visualizing DNA Binding and Cellular Impact

To better understand the potential mechanisms of action, the following diagrams illustrate common DNA binding modes and a signaling pathway influenced by polyamines.

DNA_Binding_Modes General Mechanisms of DNA Binding cluster_intercalation Intercalation cluster_minor_groove Minor Groove Binding DNA_Intercalation 5' Base Pair 3' 3' Base Pair 5' Intercalator Intercalator (e.g., Ethidium Bromide) Intercalator->DNA_Intercalation:f1 Intercalator->DNA_Intercalation:f4 DNA_MinorGroove Major Groove Minor Groove Major Groove MinorGrooveBinder Minor Groove Binder (e.g., Hoechst 33258, Polyamines) MinorGrooveBinder->DNA_MinorGroove:f1

Caption: Mechanisms of small molecule-DNA interaction.

Polyamine_Signaling_Pathway Simplified Polyamine-Modulated Signaling Polyamines Polyamines (e.g., Spermine, Spermidine) PI3K PI3K Polyamines->PI3K activates AKT AKT PI3K->AKT activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis

Caption: Polyamine influence on the PI3K/AKT pathway.

Conclusion and Future Directions

While this compound presents an interesting structural motif for DNA interaction, a comprehensive understanding of its biological activity is contingent upon rigorous experimental evaluation. This guide provides the necessary framework for such an investigation by establishing a benchmark against known DNA binders and detailing the protocols required to generate critical data on its DNA binding affinity and cytotoxicity. The proposed experiments will elucidate the compound's potential as a novel therapeutic agent or research tool and pave the way for further studies into its mechanism of action and impact on cellular signaling pathways.

References

Safety Operating Guide

Safe Disposal of N,N'-Bis(8-aminooctyl)-1,8-octanediamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Hazard Profile of Structurally Related Compounds

To underscore the importance of cautious handling, the table below summarizes the hazards associated with compounds structurally similar to N,N'-Bis(8-aminooctyl)-1,8-octanediamine. These compounds are also aliphatic amines and provide a strong indication of the potential risks.

CompoundCAS NumberKey Hazards
1,8-Diaminooctane373-44-4Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[3][4]
Spermine71-44-3May cause respiratory irritation, May emit corrosive fumes.[1]
4-(Aminomethyl)-1,8-octanediamine1572-55-0Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, Fatal if inhaled.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.[5] The container should be made of a material compatible with amines.
  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Spill Management:

  • In case of a spill, immediately evacuate the area and ensure proper ventilation.
  • Wear appropriate PPE before attempting to clean up.
  • For solid spills, carefully sweep up the material to avoid generating dust and place it in the hazardous waste container.[1][3]
  • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth).
  • Once absorbed, collect the material and place it in the sealed hazardous waste container.
  • Clean the spill area with a suitable decontamination solution.

3. Chemical Treatment (where permissible):

  • For small quantities, neutralization with a dilute acid (e.g., 5% hydrochloric acid) may be a potential pre-treatment step. This should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.[1]
  • The reaction can be exothermic, so the acid should be added slowly while stirring and cooling the container.
  • The final pH should be checked to ensure it is within the acceptable range for your facility's waste disposal system.

4. Final Disposal:

  • Dispose of the sealed hazardous waste container through your institution's authorized hazardous waste disposal service.[3]
  • Never dispose of this compound down the drain or in the regular trash.[5] This can harm aquatic life and damage plumbing systems.
  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when disposing of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is it a spill or collected waste? ppe->waste_type spill Spill Cleanup: - Ventilate Area - Absorb with inert material - Collect in sealed container waste_type->spill Spill collected_waste Collected Waste: - Place in a labeled, sealed hazardous waste container waste_type->collected_waste Collected Waste treatment Is chemical treatment (neutralization) permissible and are you trained? spill->treatment collected_waste->treatment neutralize Neutralize with dilute acid in a fume hood. Monitor temperature and pH. treatment->neutralize Yes no_treatment Proceed to Final Disposal treatment->no_treatment No final_disposal Dispose of container via authorized hazardous waste service. Follow all regulations. neutralize->final_disposal no_treatment->final_disposal end End final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N,N'-Bis(8-aminooctyl)-1,8-octanediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N,N'-Bis(8-aminooctyl)-1,8-octanediamine (Spermidine trihydrochloride, CAS 3988-34-1), ensuring laboratory safety and procedural accuracy.

This document provides critical safety and logistical information for the handling of this compound, also known by its synonym Spermidine trihydrochloride. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of personal protective equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this substance.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles.EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2]
Skin Protection Chemical-resistant, impervious gloves. Protective clothing to prevent skin exposure.EN 374 (EU) or as per good laboratory practices[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.OSHA 29 CFR 1910.134, ANSI Z88.2, or EN 149[1][2]

Emergency Procedures

Immediate and appropriate response in case of an emergency is critical.

Emergency Situation First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. Do NOT use mouth-to-mouth resuscitation.[1]

Handling and Storage Protocols

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Use with adequate ventilation and in a chemical fume hood.[2][3]

  • Minimize dust generation and accumulation.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Do not ingest or inhale.[1]

  • Keep container tightly closed when not in use.[1][2]

Storage:

  • Store in a tightly closed container.[1][2]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

  • Store protected from moisture.[1][2]

  • For long-term storage, deep freezing (below -20°C) is recommended.[2]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Alert personnel in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use proper personal protective equipment as indicated in the PPE section.

  • Clean-up: For dry spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste material according to institutional and local regulations.

Disposal:

  • Dispose of contents and container in accordance with local, state, and federal regulations.[4]

  • Do not allow the chemical to enter drains or waterways.[5]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Safe Handling and Disposal Workflow prep Preparation (Don PPE, Prepare Workspace) handling Chemical Handling (Weighing, Transferring) prep->handling experiment Experimentation handling->experiment spill Spill Occurs handling->spill decon Decontamination (Clean Glassware & Surfaces) experiment->decon experiment->spill waste Waste Collection (Segregate Waste Streams) decon->waste disposal Disposal (Follow Institutional Protocols) waste->disposal spill_response Spill Response Protocol spill->spill_response spill_response->waste

Caption: Logical workflow for safe handling and disposal.

References

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